BRD7552
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-IXMSMLDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BRD7552 in Pancreatic Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of BRD7552, a small molecule identified through high-throughput screening, in pancreatic cells. This compound has been demonstrated to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a critical transcription factor in pancreas development and mature β-cell function. This induction occurs in a dose- and time-dependent manner and is mediated through epigenetic modifications, specifically altering histone H3 tail modifications. The activity of this compound is contingent on the presence of the transcription factor Forkhead Box A2 (FOXA2). Prolonged exposure to this compound culminates in the expression of insulin, suggesting its potential as a tool for cellular reprogramming and therapeutic applications in diabetes. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a potent inducer of PDX1 expression in pancreatic cells, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells.[1] The underlying mechanism is multifactorial, involving epigenetic regulation and a dependency on the lineage-specific transcription factor FOXA2.
Epigenetic Modulation
This compound instigates changes in the chromatin landscape at the PDX1 promoter, consistent with transcriptional activation.[1] Treatment of PANC-1 cells with this compound leads to an increase in histone H3 acetylation and H3K4 trimethylation, both marks of active chromatin.[1] Conversely, a decrease in the repressive mark H3K9 trimethylation is observed.[1] These epigenetic alterations create a more permissive chromatin environment, facilitating the transcription of the PDX1 gene.
FOXA2-Dependent Activity
The function of this compound is critically dependent on the transcription factor FOXA2. Gene set enrichment analysis (GSEA) has revealed that genes downregulated by FOXA2 are also downregulated by this compound treatment.[1] Crucially, the knockdown of FOXA2 expression in PANC-1 cells abrogates the inductive effect of this compound on PDX1 expression, confirming that FOXA2 is a necessary component of the this compound signaling pathway.
Downstream Effects: Insulin Expression
Sustained treatment with this compound not only elevates PDX1 levels but also initiates the expression of the INS gene, which codes for insulin. This effect is observed in both PANC-1 cells and primary human islets, highlighting the potential of this compound to promote a β-cell-like phenotype.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on pancreatic cells.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells
| This compound Concentration (µM) | Treatment Duration | Fold Change in PDX1 mRNA (Mean ± SD) |
| 0 (DMSO) | 3, 5, 9 days | 1.0 (baseline) |
| 1.25 | 3 days | ~1.5 ± SD |
| 2.5 | 3 days | ~2.0 ± SD |
| 5 | 3 days | ~2.5 ± SD |
| 10 | 3 days | ~2.0 ± SD |
| 5 | 5 days | ~3.0 ± SD |
| 5 | 9 days | ~4.0 ± SD |
Data extracted and summarized from Wagner et al., 2013.
Table 2: Time-Course of this compound Effect on PDX1 mRNA Expression in PANC-1 Cells (5 µM this compound)
| Treatment Duration | Fold Change in PDX1 mRNA (Mean ± SD) |
| 6 hours | Increased from baseline |
| 24 hours | Gradual increase |
| 3 days | ~2.5 ± SD |
| 5 days | ~3.0 ± SD |
| 9 days | ~4.0 ± SD |
Data extracted and summarized from Wagner et al., 2013.
Table 3: Effect of this compound on INS (Insulin) mRNA Expression in PANC-1 Cells
| This compound Concentration (µM) | Treatment Duration | Fold Change in INS mRNA (Mean ± SD) |
| 0 (DMSO) | 9 days | 1.0 (baseline) |
| 1.25 | 9 days | Increased from baseline |
| 2.5 | 9 days | Dose-dependent increase |
| 5 | 9 days | Significant increase |
| 10 | 9 days | Further increase |
Data extracted and summarized from Wagner et al., 2013.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Line: PANC-1 (human pancreatic ductal carcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
This compound Treatment
-
Stock Solution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Working Concentrations: The stock solution is diluted in culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM).
-
Control: A vehicle control using the same final concentration of DMSO is run in parallel.
-
Treatment Duration: Cells are incubated with this compound or DMSO for the specified durations (e.g., 6 hours to 9 days).
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix with gene-specific primers for PDX1, INS, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PDX1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: PANC-1 cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for acetylated H3, H3K4me3, H3K9me3, or H3K27me3.
-
DNA Purification: The immunoprecipitated DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the PDX1 promoter region.
siRNA-mediated Knockdown of FOXA2
-
siRNA Transfection: PANC-1 cells are transfected with small interfering RNA (siRNA) targeting FOXA2 or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Post-transfection Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for the knockdown of the target protein.
-
This compound Treatment and Analysis: The transfected cells are then treated with this compound, and the expression of PDX1 is analyzed by qPCR to assess the impact of FOXA2 knockdown on this compound activity.
Visualizations
Signaling Pathway of this compound in Pancreatic Cells
Caption: this compound signaling pathway in pancreatic cells.
Experimental Workflow for Investigating this compound Mechanism of Action
Caption: Workflow for elucidating this compound's mechanism.
References
The Function of BRD7552 in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a novel small molecule identified through high-throughput screening as a potent inducer of Pancreatic and duodenal homeobox 1 (PDX1) gene expression.[1][2] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1][2] The ability of this compound to upregulate this key regulator makes it a valuable tool for research into cellular reprogramming, beta-cell neogenesis, and potential therapeutic avenues for diabetes. This document provides a comprehensive technical overview of this compound's function in gene expression, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound induces PDX1 expression primarily through epigenetic modifications at the PDX1 promoter, in a manner dependent on the transcription factor Forkhead Box A2 (FOXA2). The compound does not operate as a general histone deacetylase (HDAC) inhibitor, suggesting a more specific mechanism of action.[1] The direct molecular target of this compound has not yet been elucidated, but its downstream effects converge on creating a chromatin environment conducive to PDX1 transcription.
Signaling Pathway and Logic
The proposed mechanism involves this compound influencing the activity of FOXA2, a known regulator of PDX1. This leads to specific changes in histone modifications on the PDX1 promoter, ultimately resulting in transcriptional activation.
Caption: Logical flow of this compound's mechanism of action.
Quantitative Data on Gene Expression
The effects of this compound on gene expression are dose- and time-dependent. The following tables summarize the quantitative data from studies in the PANC-1 human pancreatic ductal carcinoma cell line.
Table 1: Dose-Dependent Induction of PDX1 mRNA in PANC-1 Cells
| Treatment Duration | This compound Concentration | Fold Change in PDX1 mRNA (vs. DMSO) |
| 3 Days | 1.25 µM | ~1.5 |
| 3 Days | 2.5 µM | ~2.0 |
| 3 Days | 5 µM | ~2.5 |
| 5 Days | 1.25 µM | ~2.0 |
| 5 Days | 2.5 µM | ~2.5 |
| 5 Days | 5 µM | ~3.0 |
| 9 Days | 1.25 µM | ~2.5 |
| 9 Days | 2.5 µM | ~3.5 |
| 9 Days | 5 µM | ~4.0 |
| Data are approximated from graphical representations in the source literature. |
Table 2: Dose-Dependent Induction of Insulin mRNA in PANC-1 Cells
| Treatment Duration | This compound Concentration | Fold Change in Insulin mRNA (vs. DMSO) |
| 9 Days | 1.25 µM | ~2.0 |
| 9 Days | 2.5 µM | ~3.0 |
| 9 Days | 5 µM | ~4.5 |
| Prolonged treatment with this compound leads to the induction of insulin, a downstream target of PDX1. |
Table 3: Epigenetic Modifications at the PDX1 Promoter
| Histone Mark | Effect of this compound (5 µM, 3 days) | Association with Transcription |
| Histone H3 Acetylation | Increased | Activation |
| H3K4me3 | Increased | Activation |
| H3K9me3 | Decreased | Repression |
| H3K27me3 | Unaffected | Repression |
| These changes are consistent with a shift to a transcriptionally active chromatin state at the PDX1 locus. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.
Cell Culture and Compound Treatment
-
Cell Line: PANC-1 cells (human pancreatic ductal carcinoma) are maintained in Dulbecco's Modified Eagle's Medium (DMEM).
-
Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 0.1 mg/mL streptomycin. Cells are cultured at 37°C in a 5% CO2 incubator.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment: For experiments, PANC-1 cells are seeded and allowed to adhere. The culture medium is then replaced with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control. The compound is typically administered every three days for longer-term studies due to its reversible effects.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in mRNA levels of PDX1 and other target genes.
Caption: Workflow for qPCR analysis of gene expression.
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a suitable master mix, cDNA template, and specific primers for the target gene (e.g., PDX1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treatment group to the DMSO control.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to assess the levels of specific histone modifications at the PDX1 promoter.
-
Cross-linking: PANC-1 cells treated with this compound or DMSO are incubated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the histone modification of interest (e.g., anti-H3K4me3, anti-acetyl-H3). The antibody-histone-DNA complexes are captured using protein A/G magnetic beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The amount of precipitated DNA corresponding to the PDX1 promoter is quantified by qPCR using primers that flank the region of interest. Results are typically expressed as a percentage of the input chromatin.
Conclusion
This compound is a specific and potent small-molecule inducer of PDX1 expression. Its function is mediated through a FOXA2-dependent mechanism that promotes an active epigenetic state at the PDX1 promoter, characterized by increased histone H3 acetylation and H3K4 trimethylation, and decreased H3K9 trimethylation. The detailed quantitative data and protocols provided herein serve as a valuable resource for researchers investigating pancreatic cell fate, diabetes, and the use of small molecules to control gene expression for therapeutic purposes. Further studies are required to identify the direct molecular target of this compound, which will provide deeper insights into the regulation of master transcriptional regulators.
References
Whitepaper: Unraveling the FOXA2-Dependent Induction of PDX1 by the Small Molecule BRD7552
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pancreatic and duodenal homeobox 1 (PDX1) is a master transcriptional regulator essential for pancreatic development and mature β-cell function. Its therapeutic potential has driven the search for small molecules capable of inducing its endogenous expression. This document details the mechanism of BRD7552, a novel small molecule identified through high-throughput screening that upregulates PDX1. This compound operates through an epigenetic mechanism, modifying histone H3 tail modifications to favor transcriptional activation. Critically, its function is entirely dependent on the presence of the pioneer transcription factor Forkhead Box A2 (FOXA2). Data indicates that the knockdown of FOXA2 completely abrogates the inductive effect of this compound on PDX1 expression, establishing FOXA2 as a linchpin in this pathway. This guide provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols relevant to this discovery.
Introduction
The transcription factor PDX1 is indispensable for the development of the pancreas and the maintenance of β-cell identity and function in adults[1][2][3]. Its central role in glucose homeostasis has made it a prime target for regenerative medicine approaches to diabetes. Instead of relying on viral gene delivery, which carries inherent risks, inducing the expression of the endogenous PDX1 gene with small molecules represents a safer and more controllable therapeutic strategy[4].
A high-throughput screening of 60,752 compounds using a quantitative PCR (qPCR) based assay led to the identification of this compound[4]. This novel compound was found to increase PDX1 mRNA levels in a dose- and time-dependent manner across various human cell types, including the PANC-1 pancreatic ductal carcinoma cell line, primary human islets, and ductal-derived cells. Further investigation into its mechanism of action revealed a dependence on epigenetic modifications and a crucial role for the transcription factor FOXA2, a known upstream regulator of Pdx1.
This compound-Mediated PDX1 Induction: An Epigenetic Mechanism
This compound's effect on PDX1 expression is linked to its ability to alter the chromatin state at the PDX1 promoter. Treatment with this compound leads to changes in histone H3 tail modifications that are consistent with transcriptional activation. Specifically, it increases histone H3 acetylation and H3K4 trimethylation (H3K4me3) while decreasing the repressive H3K9 trimethylation (H3K9me3) mark at the PDX1 promoter. These epigenetic alterations suggest that this compound facilitates a more open chromatin structure, making the gene accessible for transcription.
Quantitative Data on this compound Activity
The efficacy of this compound was quantified through a series of dose-response and time-course experiments. The compound was also shown to induce the expression of INS, the insulin (B600854) gene, which is a downstream target of PDX1.
Table 1: Dose-Dependent Effect of this compound on Gene Expression in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | PDX1 mRNA Fold Change (vs. DMSO) | Insulin mRNA Fold Change (vs. DMSO) |
|---|---|---|---|
| 3, 5, and 9 Days (pooled) | 1.25 | ~1.5 - 2.0 | Not Reported |
| 3, 5, and 9 Days (pooled) | 2.5 | ~2.0 - 3.0 | Not Reported |
| 3, 5, and 9 Days (pooled) | 5.0 | ~3.0 - 4.5 | Not Reported |
| 9 Days | 5.0 | Not Reported | ~2.5 |
| 9 Days | 10.0 | Not Reported | ~3.5 |
(Data summarized from figures in reference)
Table 2: Time-Course of PDX1 Induction by 5 µM this compound in PANC-1 Cells
| Treatment Time (Days) | PDX1 mRNA Fold Change (vs. DMSO) |
|---|---|
| 1 | ~1.5 |
| 3 | ~2.5 |
| 5 | ~4.0 |
| 7 | ~4.5 |
| 9 | ~4.5 |
(Data summarized from figures in reference)
Table 3: Effect of this compound on Histone Modifications at the PDX1 Promoter
| Histone Mark | Effect of this compound | Interpretation |
|---|---|---|
| H3 Acetylation | Increased | Transcriptional Activation |
| H3K4me3 | Increased | Transcriptional Activation |
| H3K9me3 | Decreased | Alleviation of Repression |
| H3K27me3 | Unaffected | No change in Polycomb-mediated repression |
(Data summarized from reference)
The Indispensable Role of FOXA2
FOXA2 is a pioneer transcription factor known to bind to the Pdx1 enhancer regions and play a critical role in its expression during pancreatic development and in mature β-cells. To investigate its involvement in the this compound pathway, gene-set enrichment analysis (GSEA) was performed. The analysis revealed that genes typically downregulated by FOXA2 were also downregulated by this compound treatment, suggesting a functional link.
The definitive role of FOXA2 was established through a knockdown experiment. Silencing FOXA2 expression using siRNA completely abolished the ability of this compound to induce PDX1 expression, demonstrating that FOXA2 is a necessary component for the compound's activity.
Quantitative Data on FOXA2 Dependence
Table 4: Impact of FOXA2 Knockdown on this compound-Mediated PDX1 Induction
| Condition | PDX1 mRNA Fold Change (vs. Control) |
|---|---|
| DMSO + Control siRNA | 1.0 |
| This compound (5 µM) + Control siRNA | ~4.0 |
| This compound (5 µM) + FOXA2 siRNA | ~1.0 (Induction Abolished) |
(Data summarized from figures in reference)
Proposed Signaling Pathway and Experimental Workflows
The collective evidence points to a clear, albeit not fully resolved, pathway. This compound acts upstream to modulate chromatin structure at the PDX1 promoter, but the transcriptional activation of the gene requires the binding and action of FOXA2. The direct molecular target of this compound remains to be identified.
Visualized Mechanisms and Protocols
Caption: Proposed mechanism of this compound action on PDX1 induction.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Key Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from standard methodologies to assess histone modifications or transcription factor binding at a specific genomic locus.
-
Cell Cross-linking: Treat PANC-1 cells (1x10⁷) with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS. Lyse cells and isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target (e.g., anti-H3K4me3, anti-H3K9me3, or anti-FOXA2). A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter region of the PDX1 gene.
siRNA-mediated Gene Knockdown and Analysis
This protocol describes the transient knockdown of a target gene followed by treatment and gene expression analysis.
-
Cell Seeding: Seed PANC-1 cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting FOXA2 using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24-48 hours of transfection to allow for target knockdown, replace the medium with fresh medium containing either DMSO (vehicle control) or 5 µM this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 5 days).
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit. Purify total RNA according to the kit's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use primers specific for PDX1, FOXA2, and a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
The small molecule this compound effectively induces the expression of the master regulatory factor PDX1 by modulating the epigenetic landscape of its promoter. This action, however, is critically dependent on the transcription factor FOXA2, highlighting a cooperative mechanism for gene activation. The findings position this compound as a valuable chemical tool for studying pancreatic cell reprogramming and lay the groundwork for developing novel therapeutics for diabetes.
The primary unanswered question is the direct molecular target of this compound. Future studies should focus on target deconvolution using techniques such as chemical proteomics or thermal shift assays. Identifying this target will be crucial for understanding the precise upstream events that initiate the observed epigenetic changes and for developing more potent and specific next-generation PDX1 inducers.
References
- 1. Foxa2 controls Pdx1 gene expression in pancreatic beta-cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Epigenetic Landscape Remodeling by BRD7552: A Technical Overview
This technical guide provides an in-depth analysis of the epigenetic modifications induced by the small molecule BRD7552, a known inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the molecular mechanisms underpinning this compound's activity.
Introduction: this compound and PDX1 Regulation
This compound is a novel small molecule identified through high-throughput screening for its ability to induce the expression of PDX1, a master regulatory transcription factor crucial for pancreatic development and beta-cell function.[1] The mechanism of action for this compound is not through direct binding to PDX1 but rather through the modulation of the epigenetic state of the PDX1 gene locus, leading to transcriptional activation.[1] This document outlines the specific epigenetic changes, presents the available data in a structured format, and provides detailed experimental protocols relevant to these findings.
Core Mechanism of Action
The induction of PDX1 expression by this compound is mediated by targeted alterations to the chromatin structure at the PDX1 promoter.[1] These changes are consistent with a shift from a repressive to an active transcriptional state.[1] Further mechanistic studies have revealed that the transcriptional activator Forkhead Box A2 (FOXA2) plays a crucial role in the this compound-induced activation of PDX1 transcription.[1] Knockdown of FOXA2 has been shown to eliminate the inductive effect of this compound on PDX1 expression, indicating that this compound likely acts in a FOXA2-dependent manner.
Caption: Proposed mechanism of this compound action.
Data on Epigenetic Modifications
Treatment of the human pancreatic ductal carcinoma cell line, PANC-1, with this compound results in specific and targeted epigenetic changes at the PDX1 promoter, while also inducing global, yet distinct, histone modifications.
Histone Modifications at the PDX1 Promoter
This compound treatment leads to a chromatin environment at the PDX1 promoter that is conducive to gene expression. This is characterized by an increase in histone marks associated with active transcription and a decrease in those linked to repression. Specifically, an increase in histone H3 acetylation and trimethylation of lysine (B10760008) 4 on histone H3 (H3K4me3) was observed. Conversely, trimethylation of lysine 9 on histone H3 (H3K9me3), a repressive mark, was decreased. Interestingly, H3K27 methylation at the promoter was not affected by the treatment. These modifications are consistent with the observed transcriptional activation of PDX1.
Table 1: Summary of Histone Modifications at the PDX1 Promoter in PANC-1 Cells Treated with this compound
| Histone Modification | Effect of this compound Treatment | Associated Transcriptional State |
| H3 Acetylation | Increased | Activation |
| H3K4me3 | Increased | Activation |
| H3K9me3 | Decreased | Repression |
| H3K27me3 | Unaffected | Repression |
DNA Methylation Status at the PDX1 Promoter
The proximal promoter of PDX1 in PANC-1 cells was found to be hypomethylated. Upon treatment with this compound, no significant alterations in the DNA methylation status of this region were observed. This suggests that this compound's primary mode of epigenetic regulation at the PDX1 locus is through the modulation of histone modifications rather than DNA methylation.
Global Histone Modifications
In contrast to the targeted effects at the PDX1 promoter, this compound treatment was found to increase the total cellular levels of H3K9 and H3K27 trimethylation. This is noteworthy because these global changes are opposite to the effects seen at the specific PDX1 promoter (for H3K9me3) and insulin (B600854) promoter, indicating that the compound's effects on these specific gene promoters are not due to generic cellular effects on chromatin status.
Table 2: Summary of Global Histone Modifications in PANC-1 Cells Treated with this compound
| Histone Modification | Effect of this compound Treatment |
| Total H3K9me3 | Increased |
| Total H3K27me3 | Increased |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the epigenetic effects of this compound.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to assess the association of specific histone modifications with the PDX1 promoter region.
-
Cell Treatment: PANC-1 cells are treated with either DMSO (vehicle control) or 5 µM this compound for a specified duration (e.g., 72 hours).
-
Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested, washed with cold PBS, and lysed. The nuclear fraction is isolated, and the chromatin is sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G beads. A portion of the chromatin is saved as input control. The remaining chromatin is incubated overnight at 4°C with specific antibodies against histone modifications (e.g., anti-H3Ac, anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) or a negative control IgG.
-
Immune Complex Capture: Protein A/G beads are added to capture the antibody-chromatin complexes.
-
Washes and Elution: The beads are washed with a series of stringent buffers to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: Cross-links are reversed by heating at 65°C. The sample is then treated with RNase A and Proteinase K. DNA is purified using standard phenol-chloroform extraction or a column-based kit.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify specific regions of the PDX1 promoter. The amount of immunoprecipitated DNA is quantified and normalized to the input control.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
Bisulfite Sequencing
This protocol is used to determine the DNA methylation status of CpG islands within the PDX1 promoter.
-
Cell Treatment and Genomic DNA Extraction: PANC-1 cells are treated with DMSO or 5 µM this compound for an extended period (e.g., nine days). Genomic DNA is then extracted using a standard DNA isolation kit.
-
Bisulfite Conversion: A specific amount of genomic DNA (e.g., 1 µg) is treated with sodium bisulfite. This chemical treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is used as a template for PCR. Primers are designed to be specific for the bisulfite-converted sequence of the target region (e.g., CpG islands in the PDX1 promoter), amplifying the region of interest.
-
Cloning and Sequencing: The PCR products are cloned into a suitable vector (e.g., TOPO TA cloning vector). A number of individual clones (e.g., 10-15) are then sequenced using Sanger sequencing.
-
Data Analysis: The sequences from the treated and control samples are aligned to the reference sequence. The methylation status of each CpG site is determined by comparing the sequence to the original; a cytosine indicates methylation, while a thymine (B56734) (read from the uracil) indicates a lack of methylation. The percentage of methylation at each CpG site is then calculated.
Caption: Workflow for Bisulfite Sequencing.
Conclusion
This compound serves as a potent chemical tool for inducing PDX1 expression through targeted epigenetic modulation. Its mechanism involves the recruitment of a FOXA2-dependent pathway that remodels the histone code at the PDX1 promoter to favor transcription. Specifically, it increases active marks such as H3 acetylation and H3K4me3 while decreasing the repressive H3K9me3 mark, without altering the DNA methylation landscape of the promoter. These findings underscore the potential of small molecules to precisely manipulate the epigenome for therapeutic benefit and provide a clear mechanistic framework for the action of this compound.
References
Technical Guide: Discovery and High-Throughput Screening of BRD7552, a Small-Molecule Inducer of PDX1 Expression
This document provides a comprehensive technical overview of the identification and characterization of BRD7552, a novel small molecule that induces the expression of Pancreatic and Duodenal Homeobox 1 (PDX1). PDX1 is a critical transcription factor for pancreas development and the function of mature insulin-producing beta-cells[1][2]. The ability to pharmacologically upregulate PDX1 offers a promising avenue for cellular reprogramming strategies and potential diabetes therapies[1][3]. This guide is intended for researchers and professionals in drug discovery and developmental biology.
Discovery of this compound: A High-Throughput Screening Campaign
This compound was identified through a large-scale, high-throughput screening (HTS) campaign designed to find small molecules capable of inducing the expression of key beta-cell transcription factors.[1]
Screening Strategy
The core of the discovery effort was a quantitative polymerase chain reaction (qPCR)-based gene-expression assay. This approach allowed for the direct measurement of endogenous mRNA levels of target genes. The human pancreatic ductal carcinoma cell line, PANC-1, was selected for the screen due to its non-beta-cell origin, providing a relevant context for identifying compounds that could initiate a beta-cell-like gene program.
A library of over 60,000 compounds was screened for the ability to upregulate one of three master regulatory genes involved in beta-cell development:
-
PDX1: Essential for pancreas development and mature beta-cell function.
-
NEUROG3: A key driver of endocrine progenitor cell differentiation.
-
MAFA: A critical factor for glucose-stimulated insulin (B600854) secretion in mature beta-cells.
The compound This compound was identified as a reproducible and potent inducer of PDX1 expression.
Screening and Validation Workflow
The process followed a logical progression from initial high-throughput screening to secondary validation and mechanistic studies.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PDX1 is the cornerstone of pancreatic β-cell functions and identity [frontiersin.org]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Small Molecule BRD7552: A Catalyst for Insulin Gene Transcription
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The small molecule BRD7552 has been identified as a promising agent for inducing insulin (B600854) gene transcription, primarily through its modulation of the key pancreatic transcription factor, Pancreatic and duodenal homeobox 1 (PDX1). This document provides a comprehensive technical overview of the effects of this compound on insulin gene expression, detailing the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diabetes and beta-cell regeneration.
Core Mechanism of Action
This compound upregulates the expression of PDX1, a master regulator of pancreatic development and beta-cell function.[1] This induction of PDX1 subsequently leads to an increase in insulin gene transcription. The mechanism of action is understood to be dependent on the transcription factor Forkhead box protein A2 (FOXA2) and involves epigenetic modifications at the PDX1 promoter, specifically affecting histone H3 tail modifications associated with transcriptional activation.[1]
Signaling Pathway
The proposed signaling pathway for this compound's effect on insulin gene transcription is initiated by an unknown primary target, leading to the activation of FOXA2. Activated FOXA2, in turn, promotes epigenetic changes at the PDX1 promoter, leading to increased PDX1 transcription and subsequent translation. The elevated levels of PDX1 protein then directly bind to the insulin gene promoter, driving the transcription of the insulin gene.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on PDX1 and insulin mRNA expression in PANC-1 cells, a human pancreatic ductal carcinoma cell line. The data presented is estimated from the graphical representations in the primary literature.[1]
Table 1: Dose-Dependent Effect of this compound on PDX1 and Insulin mRNA Expression in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA (vs. DMSO) | Fold Change in Insulin mRNA (vs. DMSO) |
| 3 Days | 1.25 | ~1.5 | Not Significant |
| 3 Days | 2.5 | ~2.0 | Not Significant |
| 3 Days | 5 | ~2.5 | ~1.5 |
| 3 Days | 10 | ~2.0 | ~1.2 |
| 9 Days | 1.25 | ~2.0 | ~2.0 |
| 9 Days | 2.5 | ~3.0 | ~3.5 |
| 9 Days | 5 | ~4.0 | ~5.0 |
| 9 Days | 10 | ~3.5 | ~4.0 |
Table 2: Time-Dependent Effect of 5 µM this compound on PDX1 and Insulin mRNA Expression in PANC-1 Cells
| Treatment Duration | Fold Change in PDX1 mRNA (vs. DMSO) | Fold Change in Insulin mRNA (vs. DMSO) |
| 3 Days | ~2.5 | ~1.5 |
| 5 Days | ~3.5 | ~3.0 |
| 9 Days | ~4.0 | ~5.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary study on this compound.[1]
Cell Culture
PANC-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were treated with various concentrations of this compound or DMSO as a vehicle control.
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA was extracted from PANC-1 cells using the RNeasy Plus Mini Kit (Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) with an RNase inhibitor.
-
qPCR Reaction: qPCR was performed using SYBR Green PCR Master Mix in a 384-well format on a 7900HT Fast Real-Time PCR System (Applied Biosystems).
-
Data Analysis: Gene expression levels were normalized to the housekeeping genes GAPDH and ACTB (Actin, beta). The relative fold change in gene expression was calculated using the comparative Ct (ΔΔCt) method.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking: PANC-1 cells were treated with 5 µM this compound or DMSO for three days. Protein-DNA complexes were then cross-linked using formaldehyde.
-
Chromatin Preparation: Cells were lysed, and the chromatin was sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin was immunoprecipitated overnight with antibodies specific for histone modifications (e.g., acetylated H3, H3K4me3, H3K9me3, H3K27me3).
-
DNA Purification and Analysis: The cross-links were reversed, and the immunoprecipitated DNA was purified. The enrichment of specific genomic regions (e.g., the PDX1 promoter) was quantified by qPCR.
Immunofluorescence
-
Cell Seeding and Treatment: PANC-1 cells were seeded on coverslips and treated with 5 µM this compound or DMSO for two weeks.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Non-specific binding was blocked using a blocking buffer (e.g., 5% normal donkey serum in PBS). Cells were then incubated with a primary antibody against C-peptide, followed by incubation with a fluorescently labeled secondary antibody.
-
Staining and Imaging: Nuclei were counterstained with Hoechst dye. The coverslips were mounted on slides, and images were acquired using a fluorescence microscope.
Conclusion and Future Directions
This compound represents a significant step forward in the chemical biology of beta-cell regeneration. Its ability to induce insulin gene transcription via the upregulation of PDX1 in a FOXA2-dependent manner opens new avenues for therapeutic intervention in diabetes. The dose- and time-dependent effects observed in PANC-1 cells and primary human islets underscore its potential as a lead compound for drug development.
Future research should focus on several key areas:
-
Target Deconvolution: Identifying the direct molecular target of this compound is crucial for a complete understanding of its mechanism of action and for rational drug design.
-
In Vivo Efficacy: Evaluating the efficacy and safety of this compound in animal models of diabetes is a critical next step to assess its therapeutic potential.
-
Optimization of Potency and Specificity: Medicinal chemistry efforts can be employed to improve the potency and selectivity of this compound, potentially leading to more effective and safer drug candidates.
-
Combination Therapies: Investigating the synergistic effects of this compound with other small molecules or biologics that promote beta-cell function and survival could lead to more robust therapeutic outcomes.
References
BRD7552: A Technical Guide to a Small Molecule Inducer of Pancreatic and Duodenal Homeobox 1 (PDX1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7552 is a cell-permeable small molecule that has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and β-cell function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action, which involves the epigenetic regulation of the PDX1 promoter in a FOXA2-dependent manner. This document also includes available quantitative data, experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with the chemical formula C₃₃H₃₃N₃O₁₅.[1] It is a glucose-derived compound synthesized through diversity-oriented synthesis. The structure and properties of this compound are summarized in the tables below. It is noteworthy that two CAS numbers, 1137359-47-7 and 1570067-44-5, are often associated with this compound in various databases and supplier catalogs.[1][2] Researchers should be aware of this discrepancy when sourcing the compound.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 4-({[({(2R,3R,4S,5R,6S)-4,5-bis[(1,3-benzodioxol-5-ylcarbamoyl)oxy]-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl}oxy)carbonyl]amino}benzoate) | N/A |
| Chemical Formula | C₃₃H₃₃N₃O₁₅ | |
| Molecular Weight | 711.6 g/mol | |
| CAS Number | 1137359-47-7, 1570067-44-5 | |
| SMILES | CCOC(=O)c1ccc(cc1)NC(=O)O[C@H]1--INVALID-LINK--OC)O--INVALID-LINK--OC(=O)Nc1cc2OCOc2cc1)OC(=O)Nc1cc2OCOc2cc1">C@@HCO | N/A |
| Appearance | White to off-white powder/crystalline solid |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL (3.51 mM) | |
| Ethanol | Insoluble | N/A |
| Water | Insoluble | N/A |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (3.51 mM) | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.51 mM) |
Biological Activity and Mechanism of Action
This compound was identified through a high-throughput screen for compounds that induce the expression of key pancreatic transcription factors. Its primary biological activity is the induction of PDX1 expression in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells. This induction is dose- and time-dependent, with maximal effects observed at approximately 5 µM after 9 days of treatment in PANC-1 cells.
FOXA2-Dependent PDX1 Induction
The activity of this compound is critically dependent on the presence of the transcription factor Forkhead Box A2 (FOXA2). Knockdown of FOXA2 abolishes the this compound-mediated induction of PDX1, indicating that FOXA2 is a key upstream effector in the compound's mechanism of action. FOXA1 and FOXA2 are known to occupy multiple regulatory domains in the Pdx1 gene and are essential for its expression during pancreas development.
Epigenetic Regulation
This compound induces epigenetic changes at the PDX1 promoter that are consistent with transcriptional activation. Treatment with this compound leads to an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), both of which are marks of active chromatin. Conversely, it decreases the levels of H3 lysine 9 trimethylation (H3K9me3), a marker of heterochromatin and transcriptional repression. These epigenetic modifications likely create a more permissive chromatin environment for the binding of transcription factors, including FOXA2, leading to the upregulation of PDX1 gene expression.
The proposed signaling pathway for this compound is illustrated in the diagram below.
Quantitative Pharmacological Data
While a formal EC₅₀ or IC₅₀ value for PDX1 induction by this compound has not been explicitly reported in the primary literature, dose-response studies have been conducted. The compound shows a dose-dependent increase in PDX1 mRNA and protein levels in PANC-1 cells, with a maximal effect observed at 5 µM.
Table 3: In Vitro Activity of this compound in PANC-1 Cells
| Parameter | Concentration | Treatment Duration | Effect | Reference |
| PDX1 mRNA Induction | 0-10 µM | 3, 5, 9 days | Dose-dependent increase | |
| PDX1 Protein Induction | 0-5 µM | 5 days | Dose-dependent increase | |
| Insulin mRNA Induction | 0-10 µM | 9 days | Dose-dependent increase |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on published studies. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: PANC-1 human pancreatic ductal carcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM).
-
A vehicle control (DMSO) should be run in parallel at the same final concentration as the highest concentration of this compound used.
-
For long-term treatments (e.g., 9 days), the medium with fresh compound should be replaced every 2-3 days.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Reaction:
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for PDX1, INS (insulin), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Western Blot for Protein Expression
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PDX1 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot on a chemiluminescence imaging system.
-
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with antibodies against the histone modifications of interest (e.g., acetyl-H3, H3K4me3, H3K9me3) or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences (e.g., regions of the PDX1 promoter) by qPCR.
-
Summary and Future Directions
This compound is a valuable tool for studying the regulation of PDX1 and its role in pancreatic cell fate. Its ability to induce PDX1 expression through epigenetic mechanisms highlights the potential for small molecules to modulate cellular reprogramming. Future research should focus on identifying the direct intracellular target of this compound to fully elucidate its mechanism of action. Further medicinal chemistry efforts could also lead to the development of more potent and pharmacokinetically optimized analogs for potential therapeutic applications in diabetes and other pancreatic disorders.
References
In Vitro Efficacy of BRD7552 on Human Islet Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), on human islet cells. The information presented herein is primarily derived from a key study that identified and characterized this compound.
Executive Summary
This compound has been identified as a novel compound capable of upregulating the expression of PDX1, a master regulator of pancreatic development and mature β-cell function.[1] In vitro studies on primary human islets have demonstrated that this compound can induce the mRNA expression of both PDX1 and insulin (B600854) in a dose-dependent manner.[1] The mechanism of action is suggested to be dependent on the transcription factor Forkhead Box A2 (FOXA2) and may involve epigenetic modifications at the PDX1 promoter.[1] These findings present this compound as a promising tool for studies on β-cell reprogramming and as a potential starting point for the development of therapeutics for diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on human islet cells.
Table 1: Effect of this compound on Gene Expression in Primary Human Islets
| Target Gene | Treatment Duration | Concentration Range Tested | Observed Effect | Note |
| PDX1 mRNA | 3 and 5 days | Not specified, dose-dependent | Significant induction | Observed in 3 out of 5 donor samples |
| Insulin mRNA | 5 days | Not specified, dose-dependent | Significant induction | Observed in 3 out of 5 donor samples |
Data extracted from Wagner et al. (2014).[1]
Table 2: Effect of this compound on Cell Viability in Primary Human Islets
| Treatment Duration | Concentration Tested | Observed Effect on Cell Number |
| 3 days | Not specified | No significant changes |
Data extracted from Wagner et al. (2014), suggesting a lack of toxicity at effective concentrations over the tested period.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound and human islet cells, based on the available literature.
Human Islet Culture and Treatment
-
Source of Islets: Primary human islets were obtained from deceased organ donors.
-
Culture System: A high-throughput screening cell-culture system was utilized for the experiments.
-
Culture Medium: While the specific medium for the human islet experiments with this compound is not detailed, a standard culture medium for human islets, such as CMRL 1066 supplemented with fetal bovine serum, penicillin, and streptomycin, is typically used.
-
Compound Preparation: this compound was dissolved in a suitable solvent, such as DMSO, to create a stock solution, which was then diluted to the final concentrations in the culture medium.
-
Treatment Protocol: Human islets were treated with varying concentrations of this compound for durations of 3 to 5 days. Control wells received a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
Gene Expression Analysis (Quantitative PCR)
-
RNA Isolation: Total RNA was extracted from the treated human islets using a commercial RNA isolation kit.
-
Reverse Transcription: The isolated RNA was reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The relative expression levels of PDX1 and insulin mRNA were quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The expression data was normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).
Cell Viability Assessment
-
Methodology: Cell numbers were assessed after a 3-day treatment with this compound. The specific assay used was not detailed, but common methods include automated cell counting (e.g., using a hemocytometer or an automated cell counter) or viability assays such as the MTT or CellTiter-Glo assay.
Visualizations
Proposed Signaling Pathway of this compound in Human Islet Cells
References
BRD7552: A Small Molecule Inducer for Cellular Reprogramming and Transdifferentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cellular reprogramming and transdifferentiation hold immense promise for regenerative medicine and disease modeling. The ability to guide cell fate towards a desired lineage opens avenues for generating patient-specific cells for therapeutic applications and creating in vitro models to study disease pathogenesis and screen for novel therapeutics. Small molecules that can modulate cellular identity offer a powerful, scalable, and temporally controllable alternative to genetic methods of reprogramming. BRD7552 has emerged as a significant small molecule capable of inducing the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and beta-cell function.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cellular reprogramming and transdifferentiation studies.
Core Mechanism of Action
This compound induces the expression of PDX1 in a dose- and time-dependent manner in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human ductal-derived cells.[1] The underlying mechanism involves epigenetic modifications and the key transcription factor FOXA2.
Epigenetic Modifications at the PDX1 Promoter
Treatment with this compound leads to changes in histone modifications at the PDX1 promoter, consistent with transcriptional activation.[1][3] Specifically, it has been shown to increase histone H3 acetylation (AcH3) and histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are marks of active chromatin. Conversely, this compound decreases the levels of histone H3 lysine 9 trimethylation (H3K9me3), a repressive mark. These epigenetic alterations create a more permissive chromatin environment, facilitating the transcription of the PDX1 gene.
FOXA2-Dependent Pathway
The activity of this compound is dependent on the pioneer transcription factor FOXA2. Gene expression profiling has revealed that genes downregulated by FOXA2 are also affected by this compound treatment. Crucially, the knockdown of FOXA2 abolishes the induction of PDX1 by this compound, indicating that FOXA2 is a critical upstream effector in the signaling cascade initiated by the small molecule. FOXA2 is known to bind to the PDX1 promoter and plays a vital role in its developmental regulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene and protein expression based on published studies.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA | Fold Change in Insulin mRNA |
| 3, 5, and 9 days | 1.25 | ~1.5 - 2.5 | - |
| 3, 5, and 9 days | 2.5 | ~2.0 - 3.5 | - |
| 3, 5, and 9 days | 5.0 | ~2.0 - 4.0 | - |
| 9 days | 2.5 | - | ~1.5 |
| 9 days | 5.0 | - | ~2.0 |
| 9 days | 10.0 | - | ~2.5 |
Data compiled from studies in PANC-1 cells. Fold changes are relative to DMSO-treated controls.
Table 2: Time-Course of PDX1 mRNA Induction in PANC-1 Cells with 5 µM this compound
| Treatment Duration | Fold Change in PDX1 mRNA |
| 6 hours | ~1.5 |
| 12 hours | ~2.0 |
| 24 hours | ~2.5 |
| 48 hours | ~3.0 |
| 72 hours | ~3.5 |
Data compiled from studies in PANC-1 cells. Fold changes are relative to DMSO-treated controls.
Table 3: Effect of this compound on PDX1 Protein Levels in PANC-1 Cells
| Treatment Duration | This compound Concentration (µM) | Observation |
| 5 days | 0 - 5.0 | Dose-dependent increase in PDX1 protein levels. |
| 3 days | Not specified | Quantification by ELISA showed a significant increase. |
Observations are based on Western blot and ELISA data.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
PANC-1 Cell Culture and Treatment
-
Cell Culture: PANC-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1.25, 2.5, 5.0, 10.0 µM). A DMSO-only control should be run in parallel.
-
Treatment: For dose-response or time-course experiments, plate PANC-1 cells at an appropriate density. After allowing the cells to adhere overnight, replace the medium with fresh medium containing the indicated concentrations of this compound or DMSO.
-
Prolonged Treatment: For experiments longer than 3 days, it is recommended to replace the medium with freshly prepared this compound-containing medium every 3 days, as the effects of the compound are reversible.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following treatment, harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR green-based master mix in a 384-well format on a compatible real-time PCR system.
-
Data Analysis: Normalize the expression of target genes (e.g., PDX1, INS) to a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Treatment and Cross-linking: Treat PANC-1 cells in 15-cm dishes with 5 µM this compound or DMSO for 3 days. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp. A recommended sonication protocol is 16 cycles of 10 seconds ON and 2 minutes OFF.
-
Immunoprecipitation: Immunoprecipitate the chromatin using an antibody against the histone modification of interest (e.g., anti-acetyl-Histone H3).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific to different regions of the PDX1 promoter to quantify the enrichment of the histone modification.
Conclusion
This compound represents a valuable chemical tool for inducing PDX1 expression and promoting cellular reprogramming towards a pancreatic lineage. Its mechanism, involving the epigenetic activation of the PDX1 promoter in a FOXA2-dependent manner, provides a foundation for its application in regenerative medicine research. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of this compound in laboratory settings, enabling further exploration of its potential in transdifferentiation and the development of novel cell-based therapies. Further investigation into the direct molecular target of this compound will undoubtedly provide deeper insights into its mechanism and may lead to the development of even more potent and specific reprogramming agents.
References
Methodological & Application
Application Notes and Protocols for BRD7552 in PANC-1 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression, in the PANC-1 human pancreatic cancer cell line.
Introduction
This compound is a novel small molecule that has been identified to upregulate the expression of PDX1, a critical transcription factor in pancreatic development and function.[1] In the context of the PANC-1 pancreatic ductal adenocarcinoma cell line, this compound has been shown to induce PDX1 mRNA and protein expression in a dose- and time-dependent manner.[1] This induction is associated with epigenetic modifications, specifically affecting histone H3 tail modifications, and is dependent on the transcription factor FOXA2.[1] Notably, prolonged exposure to this compound can also lead to the expression of insulin (B600854) in PANC-1 cells, suggesting its potential in cellular reprogramming studies.[1] At effective concentrations, this compound does not induce apoptosis in PANC-1 cells.[1]
The transcription factor PDX1 plays a multifaceted and context-dependent role in pancreatic cancer. While it is crucial for maintaining normal pancreatic acinar cell identity, its function can switch to being oncogenic upon neoplastic transformation, promoting proliferation and inhibiting apoptosis. Conversely, loss of PDX1 has been associated with epithelial-to-mesenchymal transition (EMT) and a more aggressive cancer phenotype. The ability of this compound to modulate PDX1 expression makes it a valuable tool for investigating the intricate roles of PDX1 in pancreatic cancer biology.
Data Presentation
Table 1: Summary of this compound Effects on PANC-1 Cells
| Parameter | Effect of this compound Treatment | Concentration | Duration | Reference |
| PDX1 mRNA Expression | Dose-dependent increase | 5 µM | 3 days | |
| PDX1 Protein Expression | Dose-dependent increase | 5 µM | 3 days | |
| Insulin mRNA Expression | Dose-dependent increase | 5 µM | 9 days | |
| CK19 Protein Levels | Modest decrease | 5 µM | 3 days | |
| Apoptosis | No significant effect | High concentrations | Not specified | |
| Mechanism of Action | Dependent on FOXA2 | Not applicable | Not applicable |
Experimental Protocols
PANC-1 Cell Culture
This protocol outlines the standard procedure for the culture of PANC-1 cells.
Materials:
-
PANC-1 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
This compound Treatment of PANC-1 Cells
This protocol describes the treatment of PANC-1 cells with this compound for downstream analysis.
Materials:
-
PANC-1 cells cultured as described above
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
DMSO (vehicle control)
Procedure:
-
Cell Plating: Seed PANC-1 cells in the desired culture vessel (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in complete growth medium. A final concentration of 5 µM is recommended based on published data. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 3 days for PDX1 expression, 9 days for insulin expression). For longer treatments, the medium containing the compound should be refreshed every 3 days.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or cell viability assay).
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the viability of PANC-1 cells.
Materials:
-
PANC-1 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing the mRNA expression of target genes in this compound-treated PANC-1 cells.
Materials:
-
PANC-1 cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., PDX1, FOXA2, INS, CK19) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control PANC-1 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
qPCR Program: Run the qPCR program on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Western Blotting
This protocol is for detecting changes in protein expression in PANC-1 cells following this compound treatment.
Materials:
-
PANC-1 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDX1, anti-CK19, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control PANC-1 cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the binding of proteins (e.g., modified histones) to specific DNA regions (e.g., the PDX1 promoter).
Materials:
-
PANC-1 cells treated with this compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
ChIP-grade antibody (e.g., against specific histone modifications)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents for analyzing precipitated DNA
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use qPCR to quantify the amount of a specific DNA sequence (e.g., regions of the PDX1 promoter) in the immunoprecipitated sample relative to an input control.
Visualizations
Caption: Proposed signaling pathway of this compound in PANC-1 cells.
Caption: General experimental workflow for studying this compound in PANC-1 cells.
References
Application Notes and Protocols for BRD7552 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression, in in vitro studies. The information is intended to assist in the design and execution of experiments aimed at cellular reprogramming and differentiation, particularly towards a pancreatic β-cell-like phenotype.
Introduction
This compound is a novel small molecule that has been identified to induce the expression of PDX1, a critical transcription factor for pancreas development and mature β-cell function[1]. In vitro studies have demonstrated its ability to promote a dose- and time-dependent increase in PDX1 mRNA and protein levels in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells[1]. The mechanism of action of this compound involves the transcription factor FOXA2, as the induction of PDX1 by this compound is dependent on FOXA2 activity[1]. These properties make this compound a valuable tool for research in diabetes, regenerative medicine, and cancer biology.
Data Presentation: Optimal Concentration of this compound
The optimal concentration of this compound is dependent on the cell type, assay, and desired biological endpoint. The following tables summarize the effective concentrations of this compound from published in vitro studies.
Table 1: Effective Concentrations of this compound for PDX1 Induction in PANC-1 Cells
| Assay Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| qPCR (PDX1 mRNA) | 1.25 - 10 µM | 3, 5, and 9 days | Dose-dependent increase in PDX1 mRNA | [1] |
| Western Blot (PDX1 protein) | 2.5 - 10 µM | 5 days | Dose-dependent increase in PDX1 protein | [1] |
| ELISA (PDX1 protein) | 2.5 - 10 µM | 3 days | Dose-dependent increase in PDX1 protein | |
| Chromatin Immunoprecipitation (ChIP-qPCR) | 5 µM | 3 days | Increased histone H3 acetylation and H3K4 trimethylation at the PDX1 promoter | |
| qPCR (Insulin mRNA) | 2.5 - 10 µM | 9 days | Dose-dependent increase in insulin (B600854) mRNA |
Table 2: Effective Concentrations of this compound in Other Human Cell Types
| Cell Type | Assay Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Primary Human Islets | qPCR (PDX1 mRNA) | 2.5 - 10 µM | 3 and 5 days | Dose-dependent induction of PDX1 in 3 out of 5 donor samples | |
| Primary Human Islets | qPCR (Insulin mRNA) | 5 - 10 µM | 5 days | Dose-dependent induction of insulin in 3 out of 5 donor samples | |
| Human Duct-Derived Cells (HDDCs) | qPCR (PDX1 mRNA) | 2.5 - 10 µM | 3 days | Dose-dependent induction of PDX1 in 2 out of 3 donor samples |
Signaling Pathway
This compound induces PDX1 expression through a mechanism dependent on the transcription factor FOXA2. FOXA2 is a key regulator of foregut development and has been shown to be a major upstream regulator of Pdx1. While the direct molecular target of this compound has not yet been fully elucidated, its activity is contingent upon the presence of FOXA2. PDX1, in turn, regulates a network of genes crucial for pancreatic β-cell function and identity, including insulin, glucokinase, and GLUT2.
This compound signaling pathway for PDX1 induction.
Experimental Protocols
Protocol 1: PANC-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing the human pancreatic adenocarcinoma cell line PANC-1.
Materials:
-
PANC-1 cells (ATCC® CRL-1469™)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of PANC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Splitting: Resuspend the cell pellet in fresh complete growth medium and split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks. Change the medium every 2-3 days.
Protocol 2: In Vitro Treatment of PANC-1 Cells with this compound for Gene Expression Analysis
This protocol outlines the procedure for treating PANC-1 cells with this compound to analyze its effect on gene expression, specifically the induction of PDX1.
Materials:
-
PANC-1 cells cultured as described in Protocol 1
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PDX1 and a housekeeping gene (e.g., GAPDH)
Experimental Workflow:
Workflow for this compound treatment and gene expression analysis.
Procedure:
-
Cell Seeding: Seed PANC-1 cells into 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., ≤ 0.1%).
-
Aspirate the medium from the wells and replace it with 2 mL of the prepared this compound-containing medium or vehicle control medium.
-
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 3, 5, or 9 days). For longer treatments, the medium containing fresh this compound or vehicle should be replaced every 2-3 days.
-
Cell Lysis and RNA Extraction: After the treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using a suitable master mix and primers for PDX1 and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in PDX1 expression in this compound-treated cells compared to vehicle-treated controls.
-
Concluding Remarks
This compound presents a promising chemical tool for inducing PDX1 expression in vitro. The provided protocols and concentration guidelines serve as a starting point for researchers. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific cell types and experimental setups. Further investigation into the direct molecular target of this compound and its broader effects on the cellular transcriptome and proteome will provide deeper insights into its mechanism of action and potential therapeutic applications.
References
Application Notes: Long-Term Treatment of Primary Human Islets with BRD7552
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term treatment of primary human islets with BRD7552, a small molecule identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] This document summarizes the available quantitative data, details experimental protocols for replicating and expanding upon these findings, and provides visual representations of the key signaling pathways and workflows.
Introduction
Pancreatic and Duodenal Homeobox 1 (PDX1) is a critical transcription factor for the development, function, and survival of pancreatic beta cells.[1] Its role in regulating insulin (B600854) gene expression makes it a key target for therapeutic interventions aimed at enhancing beta-cell function and regeneration. This compound is a novel small molecule that has been shown to increase PDX1 mRNA levels in a dose- and time-dependent manner in various human pancreatic cell types, including primary human islets.[1] Prolonged treatment with this compound also leads to an induction of insulin mRNA, suggesting its potential for promoting a beta-cell-like phenotype.[1] The mechanism of action is believed to be, at least in part, dependent on the transcription factor FOXA2 and involves epigenetic modifications.[1]
Data Presentation
The following tables summarize the quantitative data from studies on the treatment of primary human islets with this compound.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in Primary Human Islets
| Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA (vs. DMSO) |
| 3 Days | 10 | ~1.5 |
| 3 Days | 20 | ~2.0 |
| 5 Days | 10 | ~1.8 |
| 5 Days | 20 | ~2.5 |
Data is approximated from published graphical representations and showed significant dose-dependent induction in three out of five donor samples.
Table 2: Effect of 5-Day this compound Treatment on Insulin mRNA Expression in Primary Human Islets
| This compound Concentration (µM) | Fold Change in Insulin mRNA (vs. DMSO) |
| 10 | ~1.7 |
| 20 | ~2.2 |
Data is approximated from published graphical representations and showed significant induction in three out of five donor samples.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in Human Islets
Caption: Proposed mechanism of this compound action in pancreatic islets.
Experimental Workflow for Long-Term this compound Treatment and Analysis of Human Islets
Caption: Workflow for evaluating this compound's long-term effects.
Experimental Protocols
1. Long-Term Culture of Primary Human Islets
This protocol is designed for maintaining human islets in culture for extended periods to assess the long-term effects of compounds like this compound.
-
Materials:
-
Primary human islets
-
CMRL-1066 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
Non-treated culture dishes or flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Upon receipt, gently wash the islets with culture medium.
-
Transfer the islets to a non-treated culture dish at a density of approximately 20-50 islet equivalents (IEQ) per cm².
-
Add the appropriate volume of pre-warmed culture medium.
-
Incubate the islets at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 2-3 days by carefully aspirating the old medium and replacing it with fresh, pre-warmed medium.
-
For treatment, add this compound (or vehicle control, e.g., DMSO) to the desired final concentration in the culture medium at each medium change.
-
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of PDX1 and insulin mRNA levels.
-
Materials:
-
Treated and control human islets
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PDX1, Insulin, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Procedure:
-
RNA Extraction:
-
Collect islets and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the extracted RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
-
3. Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional response of islets to glucose challenges after long-term treatment.
-
Materials:
-
Treated and control human islets (10-15 size-matched islets per replicate)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and HEPES, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
Insulin ELISA kit
-
-
Procedure:
-
Pre-incubation:
-
Hand-pick 10-15 size-matched islets for each condition and place them in separate tubes.
-
Wash the islets with KRBB containing low glucose.
-
Pre-incubate the islets in low-glucose KRBB for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
-
Basal Secretion:
-
Remove the supernatant from the pre-incubation step.
-
Add fresh low-glucose KRBB and incubate for 60 minutes at 37°C.
-
Collect the supernatant for basal insulin measurement.
-
-
Stimulated Secretion:
-
Remove the low-glucose buffer.
-
Add high-glucose KRBB and incubate for 60 minutes at 37°C.
-
Collect the supernatant for stimulated insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Calculate the stimulation index (Insulin concentration in high glucose / Insulin concentration in low glucose).
-
-
4. Islet Viability Assay
This protocol assesses the viability of islets after prolonged culture and treatment.
-
Materials:
-
Treated and control human islets
-
Fluorescein diacetate (FDA)
-
Propidium iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Prepare a staining solution containing FDA (for live cells, stains green) and PI (for dead cells, stains red) in PBS.
-
Gently transfer a sample of islets to a new dish.
-
Add the FDA/PI staining solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the islets with PBS.
-
Immediately visualize the islets under a fluorescence microscope.
-
Quantify the percentage of viable (green) versus non-viable (red) cells.
-
Conclusion
This compound presents a promising small molecule for inducing a beta-cell-like phenotype in human pancreatic islets through the upregulation of PDX1 and insulin expression. The provided data and protocols offer a framework for researchers to investigate the long-term effects of this compound on human islet function and viability. Further studies extending the treatment duration beyond five days are warranted to fully elucidate the potential of this compound in the context of diabetes research and drug development.
References
Application Notes and Protocols for Inducing a Beta-Cell Phenotype with BRD7552
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of a beta-cell phenotype in vitro is a critical area of research for developing novel therapies for diabetes. BRD7552 is a small molecule that has been identified as a potent inducer of Pancreatic and duodenal homeobox 1 (PDX1), a master regulator of pancreatic development and beta-cell function.[1] This document provides detailed application notes and protocols for utilizing this compound to promote a beta-cell-like phenotype in cell culture models. The methodologies outlined below are based on published research and are intended to serve as a guide for researchers in the field.
Mechanism of Action
This compound upregulates the expression of PDX1, a key transcription factor essential for beta-cell development and mature function.[1] Its mechanism of action involves the modulation of the epigenetic landscape at the PDX1 promoter. Specifically, treatment with this compound leads to an increase in histone H3 acetylation and histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are marks of active transcription. Conversely, it decreases histone H3 lysine 9 trimethylation (H3K9me3), a repressive mark.[1] This epigenetic remodeling creates a chromatin environment conducive to PDX1 gene expression.
Furthermore, the activity of this compound is dependent on the presence of the transcription factor Forkhead box protein A2 (FOXA2).[1] Knockdown of FOXA2 has been shown to abolish the inductive effect of this compound on PDX1 expression, suggesting that FOXA2 is a critical component of the signaling pathway through which this compound exerts its effects.[1] Prolonged exposure to this compound not only increases PDX1 levels but also leads to the downstream induction of insulin (B600854) mRNA and protein, indicating a functional shift towards a beta-cell phenotype.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression in different cell models as reported in the literature.
Table 1: Dose-Dependent Effect of this compound on Insulin mRNA Expression in PANC-1 Cells
| This compound Concentration (µM) | Treatment Duration | Fold Increase in Insulin mRNA (relative to DMSO control) |
| 1.25 | 9 days | Dose-dependent increase |
| 2.5 | 9 days | Dose-dependent increase |
| 5 | 9 days | Dose-dependent increase |
| 10 | 9 days | Dose-dependent increase |
Data adapted from a study demonstrating a dose-dependent increase in insulin mRNA in PANC-1 cells after a 9-day treatment with this compound.
Table 2: Effect of this compound on PDX1 and Insulin mRNA Expression in Primary Human Islets
| Donor Sample | This compound Concentration (µM) | Treatment Duration | Fold Increase in PDX1 mRNA (relative to DMSO control) | Fold Increase in Insulin mRNA (relative to DMSO control) |
| Donor 1 | Various | 3 and 5 days | Significant dose-dependent induction | Significant dose-dependent induction (at 5 days) |
| Donor 2 | Various | 3 and 5 days | Significant dose-dependent induction | Significant dose-dependent induction (at 5 days) |
| Donor 3 | Various | 3 and 5 days | Significant dose-dependent induction | Significant dose-dependent induction (at 5 days) |
Summary of findings from a study where three out of five human islet donor samples showed a significant dose-dependent induction of PDX1 and insulin mRNA after treatment with this compound.
Table 3: Epigenetic Modifications at the PDX1 Promoter in PANC-1 Cells Treated with this compound
| Histone Modification | Change upon this compound (5 µM) Treatment | Implication for Gene Expression |
| Acetylated Histone H3 | Increased | Activation |
| H3K4me3 | Increased | Activation |
| H3K9me3 | Decreased | Activation |
| H3K27me3 | No significant change | - |
Based on chromatin immunoprecipitation (ChIP-qPCR) analysis in PANC-1 cells treated with 5 µM this compound for three days.
Experimental Protocols
Protocol 1: Induction of PDX1 and Insulin Expression in PANC-1 Cells
1. Cell Culture:
- Culture human pancreatic ductal carcinoma (PANC-1) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Seed PANC-1 cells in appropriate culture plates and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) or DMSO as a vehicle control.
- For prolonged treatment (e.g., 9 days), replace the medium with fresh medium containing this compound or DMSO every 2-3 days.
3. Gene Expression Analysis (qPCR):
- After the treatment period, wash the cells with phosphate-buffered saline (PBS).
- Isolate total RNA using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using primers specific for PDX1, INS (insulin), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO control.
Protocol 2: Immunofluorescence Staining for C-peptide
1. Cell Preparation:
- Culture and treat PANC-1 cells with this compound as described in Protocol 1 on glass coverslips.
- After treatment, wash the cells with PBS.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
3. Blocking and Antibody Incubation:
- Block non-specific binding with 1% bovine serum albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 30 minutes.
- Incubate with a primary antibody against C-peptide diluted in the blocking buffer overnight at 4°C.
- Wash three times with PBST.
- Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1-2 hours at room temperature in the dark.
- Wash three times with PBST.
4. Mounting and Imaging:
- Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Visualize and capture images using a fluorescence microscope.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Modifications
1. Cell Treatment and Cross-linking:
- Treat PANC-1 cells with 5 µM this compound or DMSO for 3 days.
- Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
2. Cell Lysis and Chromatin Shearing:
- Harvest and lyse the cells to isolate nuclei.
- Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
3. Immunoprecipitation:
- Pre-clear the chromatin with protein A/G agarose/sepharose beads.
- Incubate the pre-cleared chromatin with specific antibodies against acetylated histone H3, H3K4me3, H3K9me3, or a negative control IgG overnight at 4°C.
- Add protein A/G beads to pull down the antibody-histone-DNA complexes.
4. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K.
- Purify the DNA using a PCR purification kit.
6. qPCR Analysis:
- Perform qPCR using primers flanking the promoter region of the PDX1 gene.
- Analyze the data to determine the enrichment of specific histone modifications at the PDX1 promoter.
Visualizations
Caption: Signaling Pathway of this compound in Inducing PDX1 Expression.
References
Application Note: High-Throughput Screening Identifies BRD7552 as a Potent Inducer of PDX1 Expression
Abstract
Pancreatic and duodenal homeobox 1 (PDX1) is a critical transcription factor for pancreas development and mature β-cell function.[1][2][3] Its role in regulating insulin (B600854) expression and maintaining β-cell identity makes it a key therapeutic target for diabetes.[2][4] This application note describes the use of a quantitative polymerase chain reaction (qPCR)-based assay to identify and characterize small-molecule inducers of PDX1 expression. High-throughput screening of over 60,000 compounds led to the discovery of BRD7552, a novel small molecule that upregulates PDX1 mRNA levels in a dose- and time-dependent manner in human pancreatic cell lines. Further mechanistic studies indicate that this compound's effect is mediated through the transcription factor FOXA2 and involves epigenetic modifications at the PDX1 promoter. This document provides detailed protocols for treating cells with this compound and analyzing PDX1 gene expression using qPCR.
Introduction
The transcription factor PDX1 is a master regulator of pancreatic development, orchestrating the formation of exocrine, endocrine, and ductal cells. In mature pancreatic β-cells, PDX1 is essential for maintaining their function, including the transcriptional activation of the insulin gene. Dysregulation of PDX1 expression or function is associated with several forms of diabetes, including maturity-onset diabetes of the young 4 (MODY4) and type 2 diabetes. Consequently, identifying small molecules that can induce or enhance PDX1 expression represents a promising therapeutic strategy for diabetes by potentially promoting β-cell regeneration or improving β-cell function.
To identify such compounds, a high-throughput screening campaign was conducted using a qPCR-based gene expression assay in the human pancreatic ductal carcinoma cell line, PANC-1. This screen led to the identification of this compound, a compound that consistently and robustly increased PDX1 mRNA levels. This application note details the experimental workflow for validating the effect of this compound on PDX1 expression and provides comprehensive protocols for researchers interested in studying this compound and its effects on pancreatic cell fate.
Materials and Methods
Cell Culture and this compound Treatment
PANC-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing either DMSO (vehicle control) or varying concentrations of this compound. Cells were then incubated for the desired time points before harvesting for RNA extraction.
RNA Isolation and cDNA Synthesis
Total RNA was isolated from treated cells using a commercially available RNA extraction kit according to the manufacturer's instructions. The concentration and purity of the isolated RNA were determined using a spectrophotometer. First-strand cDNA synthesis was performed from 1 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random primers.
Quantitative PCR (qPCR)
qPCR was performed to quantify the relative expression levels of PDX1 mRNA. The qPCR reaction mixture contained cDNA template, forward and reverse primers for PDX1 and a reference gene (e.g., GAPDH), and a suitable qPCR master mix. The reactions were run on a real-time PCR detection system. The relative expression of PDX1 was calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PDX1 | AGAGCATGACGGAGTCAGAG | GTAGGCGCCGCTTACTTT |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Results
Treatment of PANC-1 cells with this compound resulted in a significant and dose-dependent increase in PDX1 mRNA expression. The induction of PDX1 was also time-dependent, with a noticeable increase observed after 3 days of treatment and a more pronounced effect at later time points.
Dose-Dependent Effect of this compound on PDX1 Expression
PANC-1 cells were treated with increasing concentrations of this compound for 5 days. The relative PDX1 mRNA levels were quantified by qPCR.
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Time-Course of this compound-Induced PDX1 Expression
PANC-1 cells were treated with 5 µM this compound for 3, 5, and 9 days. The relative PDX1 mRNA levels were quantified by qPCR.
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the transcription factor FOXA2, which plays a role in PDX1 transcriptional activation. The experimental workflow to analyze the effect of this compound on PDX1 expression is a multi-step process from cell treatment to data analysis.
Caption: Proposed mechanism of this compound action.
Caption: qPCR workflow for PDX1 expression analysis.
Detailed Protocols
Protocol 1: Cell Treatment with this compound
-
Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate overnight at 37°C and 5% CO2.
-
Prepare stock solutions of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). Prepare a DMSO-only control.
-
Remove the old medium from the cells and add 2 mL of the prepared media containing this compound or DMSO.
-
Incubate the cells for the desired duration (e.g., 3, 5, or 9 days).
-
After the incubation period, proceed to RNA isolation.
Protocol 2: RNA Isolation
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a suitable lysis buffer (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Transfer the lysate to a microcentrifuge tube.
-
Proceed with RNA isolation according to the manufacturer's protocol of your chosen RNA extraction kit (e.g., using chloroform (B151607) extraction and isopropanol (B130326) precipitation or a column-based method).
-
Resuspend the final RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
Protocol 3: cDNA Synthesis
-
In a PCR tube, combine 1 µg of total RNA, random hexamers, and oligo(dT) primers.
-
Add nuclease-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Add 10 µL of the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler using the following program: 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
-
Prepare a qPCR master mix containing a SYBR Green or probe-based qPCR reagent, forward and reverse primers for PDX1 and the reference gene (GAPDH), and nuclease-free water.
-
Dilute the cDNA template 1:10 in nuclease-free water.
-
In a 96-well qPCR plate, add 18 µL of the qPCR master mix to each well.
-
Add 2 µL of the diluted cDNA template to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Perform the qPCR reaction using a standard three-step cycling protocol: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Analyze the data using the ΔΔCt method to determine the fold change in PDX1 expression relative to the DMSO-treated control.
Conclusion
This compound is a valuable tool for studying the regulation of PDX1 expression and its role in pancreatic cell biology. The protocols outlined in this application note provide a robust framework for researchers to investigate the effects of this and other small molecules on gene expression. The qPCR-based approach is a sensitive and reliable method for quantifying changes in mRNA levels, and the provided data demonstrates the potent ability of this compound to induce PDX1. Further studies utilizing this compound may provide deeper insights into the mechanisms governing pancreatic β-cell differentiation and function, and could pave the way for novel therapeutic strategies for diabetes.
References
Application Note: Western Blot Protocol for Detecting PDX1 Induction by BRD7552
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and relative quantification of Pancreatic and Duodenal Homeobox 1 (PDX1) protein induction by the small molecule BRD7552 in a human pancreatic ductal carcinoma cell line (PANC-1) using Western blotting. This compound has been identified as an inducer of PDX1 expression, a key transcription factor in pancreatic development and beta-cell function.[1] The protocol herein outlines cell culture and treatment with this compound, preparation of cell lysates, protein quantification, SDS-PAGE, immunoblotting, and data analysis. Furthermore, this document includes a summary of the signaling pathway and a visual representation of the experimental workflow.
Introduction
Pancreatic and Duodenal Homeobox 1 (PDX1) is a critical transcription factor for pancreas development and the maintenance of mature beta-cell function.[1] Its role in regulating insulin (B600854) gene expression makes it a significant target in diabetes research and regenerative medicine. The small molecule this compound has been shown to upregulate the expression of PDX1 in human PANC-1 ductal cells, as well as in primary human islets.[1] The mechanism of this compound-mediated PDX1 induction involves epigenetic modifications of the PDX1 promoter and is dependent on the transcription factor Forkhead Box A2 (FOXA2).[1] This protocol provides a robust method for researchers to study the effects of this compound on PDX1 protein levels.
Signaling Pathway of this compound-mediated PDX1 Induction
This compound is believed to induce PDX1 expression through an epigenetic mechanism that is dependent on the transcription factor FOXA2. The proposed signaling pathway illustrates that this compound treatment leads to the activation of FOXA2, which in turn binds to the promoter region of the PDX1 gene, initiating its transcription and subsequent translation into PDX1 protein.
Caption: this compound signaling pathway for PDX1 induction.
Experimental Workflow
The overall experimental workflow for assessing PDX1 induction by this compound using Western blot is a multi-step process that begins with cell culture and treatment, followed by protein extraction and quantification, and culminates in the detection and analysis of the target protein.
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell Line: PANC-1 (human pancreatic ductal carcinoma)
-
Small Molecule: this compound
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient)
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-PDX1 polyclonal antibody
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Experimental Protocol
Cell Culture and Treatment
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for a predetermined duration (e.g., 5 days).[2] The '0 µM' well should be treated with an equivalent volume of DMSO to serve as a vehicle control.
Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the protein) to a fresh tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is activated with methanol (B129727) prior to transfer.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-PDX1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the membrane can be stripped and re-probed with the anti-β-actin antibody following the same steps, or a parallel blot can be run.
Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of PDX1 to the corresponding β-actin band intensity for each sample.
-
Calculate the fold change in PDX1 expression relative to the DMSO-treated control.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blot can be summarized in a table for clear comparison of PDX1 induction at different concentrations of this compound.
| This compound Concentration (µM) | PDX1 Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized PDX1 Intensity (PDX1/β-actin) | Fold Induction vs. Control |
| 0 (DMSO) | 1500 | 5000 | 0.30 | 1.0 |
| 1.25 | 2250 | 5100 | 0.44 | 1.5 |
| 2.5 | 3600 | 4900 | 0.73 | 2.4 |
| 5.0 | 5400 | 5050 | 1.07 | 3.6 |
Note: The data presented in this table are representative and intended for illustrative purposes only. Actual results may vary.
Troubleshooting
-
No or weak PDX1 signal:
-
Confirm the efficacy of the primary antibody.
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
-
High background:
-
Increase the number and duration of wash steps.
-
Ensure the blocking step is sufficient.
-
Optimize the antibody concentrations.
-
-
Uneven loading:
-
Ensure accurate protein quantification and equal loading.
-
Use a reliable loading control like β-actin or GAPDH to normalize the data.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of PDX1 protein induction by this compound. By following this detailed methodology, researchers can effectively assess the impact of this small molecule on a key pancreatic transcription factor, aiding in studies related to pancreatic cell differentiation and potential therapeutic strategies for diabetes.
References
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay for BRD7552-Induced Histone Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context.[1][2][3] This method is invaluable for identifying the genomic locations of DNA-binding proteins, such as transcription factors, and for mapping the distribution of post-translational histone modifications.[4][5] These histone modifications, including acetylation and methylation, play a crucial role in regulating gene expression by altering chromatin structure.
This document provides detailed protocols for utilizing ChIP assays to study histone modifications induced by the small molecule BRD7552. This compound has been identified as a compound that can induce the expression of the master regulatory transcription factor PDX1 by modifying histone H3 tail modifications associated with transcriptional activation. Understanding how this compound alters the epigenetic landscape can provide critical insights into its mechanism of action and potential therapeutic applications.
These protocols are designed for researchers in academic and industrial settings who are investigating the epigenetic effects of small molecules.
Signaling Pathway and Experimental Workflow
To elucidate the effects of this compound on histone modifications, a well-defined experimental workflow is essential. The following diagrams illustrate the hypothetical signaling pathway of this compound action and the subsequent ChIP assay workflow.
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow of the ChIP assay.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to analyze histone modifications.
Materials and Reagents:
-
Cell culture reagents
-
This compound (or other small molecule inhibitor)
-
Formaldehyde (B43269) (37%)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibodies specific to the histone modification of interest (e.g., anti-H3K4me3, anti-H3K27ac)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
TE buffer
-
qPCR primers for target gene promoters (e.g., PDX1) and negative control regions
-
SYBR Green qPCR Master Mix
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Harvest the cells and lyse them with cell lysis buffer.
-
Isolate the nuclei and resuspend in nuclear lysis buffer.
-
Fragment the chromatin to a size range of 200-1000 bp. This can be achieved by:
-
Sonication: This method uses sound waves to shear the chromatin. Optimization of sonication conditions is critical.
-
Enzymatic Digestion: Micrococcal nuclease (MNase) can be used to digest the chromatin.
-
-
-
Immunoprecipitation (IP):
-
Dilute the fragmented chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the specific antibody (e.g., anti-H3K4me3) or a negative control antibody (e.g., Normal Rabbit IgG) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Wash the bead-chromatin complexes sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation, or by using a commercial DNA purification kit.
-
Resuspend the purified DNA in TE buffer.
-
-
Analysis by Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green chemistry to quantify the amount of immunoprecipitated DNA.
-
Use primers specific to the promoter regions of target genes (e.g., PDX1) and negative control regions where the histone modification is not expected to be present.
-
Data Presentation
The results of the ChIP-qPCR experiment can be analyzed and presented in two common ways: the "Percent Input Method" and the "Fold Enrichment Method".
Table 1: Hypothetical ChIP-qPCR Data for this compound Treatment
| Target Gene Promoter | Treatment | Antibody | Average Ct Value |
| PDX1 | Vehicle | Input (1%) | 25.5 |
| anti-H3K4me3 | 28.0 | ||
| IgG | 32.5 | ||
| This compound | Input (1%) | 25.6 | |
| anti-H3K4me3 | 26.5 | ||
| IgG | 32.8 | ||
| Negative Control Region | Vehicle | Input (1%) | 26.0 |
| anti-H3K4me3 | 31.0 | ||
| IgG | 33.0 | ||
| This compound | Input (1%) | 26.1 | |
| anti-H3K4me3 | 30.8 | ||
| IgG | 33.2 |
Data Analysis:
1. Percent Input Method: This method quantifies the amount of immunoprecipitated DNA as a percentage of the total input DNA.
-
Formula: % Input = 100 * 2^((Ct(Input) - log2(DilutionFactor)) - Ct(IP))
-
Assuming a 1% input, the dilution factor is 100. log2(100) ≈ 6.64.
-
Table 2: Data Analysis using Percent Input Method
| Target Gene Promoter | Treatment | Antibody | % Input |
| PDX1 | Vehicle | anti-H3K4me3 | 0.88% |
| IgG | 0.05% | ||
| This compound | anti-H3K4me3 | 2.40% | |
| IgG | 0.04% | ||
| Negative Control Region | Vehicle | anti-H3K4me3 | 0.10% |
| IgG | 0.04% | ||
| This compound | anti-H3K4me3 | 0.12% | |
| IgG | 0.04% |
2. Fold Enrichment Method: This method represents the enrichment of the target DNA sequence in the specific IP relative to the negative control IgG IP.
-
Formula:
-
ΔCt = Ct(IP) - Ct(IgG)
-
Fold Enrichment = 2^(-ΔCt)
-
Table 3: Data Analysis using Fold Enrichment Method
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG) |
| PDX1 | Vehicle | 22.6 |
| This compound | 85.0 | |
| Negative Control Region | Vehicle | 4.0 |
| This compound | 5.7 |
Conclusion
The provided protocols and application notes offer a comprehensive guide for investigating the effects of small molecules like this compound on histone modifications. By employing the ChIP assay, researchers can gain valuable insights into the epigenetic mechanisms underlying drug action, which is crucial for drug development and basic scientific research. Careful optimization of each step, particularly chromatin fragmentation and antibody selection, is essential for a successful ChIP experiment. The quantitative data derived from ChIP-qPCR, when analyzed correctly, provides robust evidence for changes in the chromatin landscape at specific genomic loci.
References
- 1. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 3. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for BRD7552 in Directed Differentiation of Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a small molecule identified through high-throughput screening that induces the expression of Pancreatic and Duodenal Homeobox 1 (PDX1).[1][2][3][4][5] PDX1 is a critical transcription factor for pancreas development and the function of mature β-cells. The ability of this compound to upregulate PDX1 makes it a valuable tool for research in directed differentiation of stem cells, particularly towards pancreatic lineages, and for developing novel therapeutic strategies for diabetes. This document provides detailed application notes and protocols for the use of this compound in cell culture and differentiation experiments.
Mechanism of Action
This compound induces PDX1 expression through epigenetic modifications of the PDX1 promoter, leading to transcriptional activation. Studies have shown that treatment with this compound leads to an increase in histone H3 acetylation and H3K4 trimethylation, and a decrease in H3K9 trimethylation at the PDX1 promoter, which are all marks of active transcription. The activity of this compound is dependent on the presence of the transcription factor FOXA2. Knockdown of FOXA2 has been shown to abolish the induction of PDX1 by this compound. Prolonged treatment with this compound not only increases PDX1 expression but also induces the expression of insulin (B600854) mRNA and protein.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line/Tissue | Concentration Range | Treatment Duration | Observed Effect | Reference |
| PANC-1 | 0-5 µM | 5 days | Dose-dependent increase in PDX1 protein levels. | |
| PANC-1 | 0-10 µM | 9 days | Dose-dependent increase in insulin mRNA expression. | |
| Primary human islets | Not specified | 3 or 5 days | Dose-dependent induction of PDX1. | |
| Primary human islets | Not specified | 5 days | Induction of insulin expression. | |
| PANC-1 | 5 µM | 2 weeks (administered every 3 days) | Higher insulin mRNA expression in combination with MAFA and NEUROG3 overexpression compared to plasmids alone. |
Experimental Protocols
Protocol 1: Induction of PDX1 Expression in PANC-1 Cells
This protocol describes the induction of PDX1 expression in the human pancreatic ductal carcinoma cell line PANC-1 using this compound.
Materials:
-
PANC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Reagents for protein extraction and Western blotting or RNA extraction and qPCR.
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium at final concentrations ranging from 0 to 5 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
-
Incubation: Incubate the cells for 5 days.
-
Analysis:
-
For protein analysis (Western Blot): Lyse the cells and extract total protein. Perform Western blotting using an antibody specific for PDX1.
-
For mRNA analysis (qPCR): Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR using primers specific for PDX1.
-
Protocol 2: Induction of Insulin Expression in PANC-1 Cells
This protocol is for the long-term treatment of PANC-1 cells with this compound to induce insulin expression.
Materials:
-
Same as Protocol 1, with the addition of reagents for insulin detection (e.g., ELISA or immunofluorescence).
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium at final concentrations ranging from 0 to 10 µM.
-
Treat the cells with the prepared medium.
-
-
Incubation: Incubate the cells for 9 days. Replace the medium with fresh this compound-containing medium every 3 days.
-
Analysis:
-
For mRNA analysis (qPCR): Extract total RNA and perform qPCR for insulin gene expression.
-
For protein analysis (ELISA or Immunofluorescence): Analyze insulin protein levels using a suitable immunoassay or visualize its expression through immunofluorescence.
-
Visualizations
Caption: Signaling pathway of this compound in inducing PDX1 expression.
Caption: Experimental workflow for directed differentiation using this compound.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for Lentiviral Delivery of Transcription Factors Combined with BRD7552
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of cells into desired lineages holds immense promise for regenerative medicine and drug discovery. A powerful strategy to achieve this involves the overexpression of key transcription factors that govern cell fate decisions. Lentiviral vectors are a highly efficient tool for the stable introduction of transgenes into a wide variety of cell types, including both dividing and non-dividing cells.[1] This allows for sustained expression of transcription factors crucial for cellular reprogramming.
Recent advancements have highlighted the potential of small molecules to augment and, in some cases, even replace the function of certain transcription factors in this process. One such molecule, BRD7552, has been identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[2] PDX1 is a master regulator of pancreatic development and beta-cell function.[2][3] this compound has been shown to act in a FOXA2-dependent manner and may involve epigenetic modifications.[2]
This document provides detailed application notes and protocols for the combined use of lentiviral delivery of the transcription factors MAFA and NEUROG3 with the small molecule this compound to enhance the induction of insulin (B600854) expression in the human pancreatic ductal carcinoma cell line, PANC-1. This combination has been shown to synergistically increase insulin gene expression, with this compound partially complementing the role of PDX1.
Data Presentation
The following table summarizes the expected qualitative outcomes on insulin mRNA expression based on published findings. This combined approach demonstrates a synergistic effect on the induction of insulin expression.
| Treatment Group | Lentiviral Vectors | Small Molecule | Expected Insulin mRNA Expression Level |
| 1. Control | Empty Vector | DMSO | Baseline |
| 2. Transcription Factors Only | Lentivirus-MAFA + Lentivirus-NEUROG3 | DMSO | ++ |
| 3. This compound Only | Empty Vector | This compound (5 µM) | + |
| 4. Combination | Lentivirus-MAFA + Lentivirus-NEUROG3 | This compound (5 µM) | ++++ |
Note: The expression levels are represented qualitatively. Quantitative data from the source publication indicates that the combination of MAFA and NEUROG3 overexpression with this compound treatment results in a significantly higher level of insulin mRNA expression compared to the transcription factors alone.
Signaling Pathway
The small molecule this compound is known to induce the expression of the master transcriptional regulator PDX1. Mechanistic studies have revealed that this induction is dependent on the activity of the transcription factor FOXA2. The proposed signaling pathway illustrates this relationship, where this compound, through a potentially indirect mechanism, enhances FOXA2 activity, which in turn binds to the promoter region of the PDX1 gene, leading to its transcriptional activation.
References
- 1. Gene delivery to pancreatic exocrine cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of BRD7552: A Guide to Solution Stability
For researchers and drug development professionals working with BRD7552, a potent inducer of the PDX1 transcription factor, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on handling, storing, and troubleshooting this compound solutions to maintain compound integrity and activity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered when working with this compound in a laboratory setting.
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitate formation can occur for several reasons, including solvent choice, concentration, and storage conditions. First, confirm that you are using a recommended solvent such as DMSO, DMF, or ethanol, as this compound is insoluble in water.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2] For stock solutions, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[2] If the precipitate persists, consider preparing a fresh, lower concentration stock solution.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A2: Yes, inconsistent results can be a sign of compound degradation. The biological effects of this compound have been shown to be reversible after a three-day washout period in cell culture, suggesting that the compound is cleared or metabolized by cells over time.[3] To ensure consistent activity, it is recommended to prepare fresh working solutions for each experiment from a properly stored stock solution. For in vivo experiments, working solutions should be prepared fresh on the same day of use.[2]
Q3: What are the optimal conditions for storing this compound stock solutions?
A3: Proper storage is critical for maintaining the stability of this compound. Stock solutions in a suitable solvent can be stored at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize handling and temperature fluctuations.
Q4: How long is the solid form of this compound stable?
A4: The solid, powdered form of this compound is stable for an extended period when stored correctly. It can be stored at -20°C for at least three years or at 4°C for up to two years. One supplier suggests a stability of over two years if stored properly in a dry, dark environment.
Quantitative Data Summary
The following tables provide a consolidated overview of the solubility and storage recommendations for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥71.2 mg/mL |
| 100 mg/mL (requires sonication) | |
| 20 mg/mL | |
| DMF | 25 mg/mL |
| Ethanol | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL |
| Water | Insoluble |
Table 2: Storage and Stability of this compound
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years |
| > 2 years | ||
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
To ensure the integrity of your this compound solutions, consider implementing the following quality control experiments.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This method allows for the quantification of this compound and the detection of any degradation products.
-
Preparation of Standard Solutions: Prepare a series of known concentrations of this compound in a suitable solvent (e.g., DMSO) to create a standard curve.
-
Sample Preparation: Dilute your stock or working solution of this compound to fall within the range of the standard curve.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: Use a UV detector set to the maximum absorbance wavelength (λmax) of this compound, which is 252 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Compare the peak area of your sample to the standard curve to determine the concentration. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
Protocol 2: Cell-Based Functional Assay to Confirm Bioactivity
A functional assay ensures that the compound remains biologically active. This compound is known to induce the expression of PDX1 in PANC-1 cells.
-
Cell Culture: Culture PANC-1 cells in appropriate media and conditions.
-
Treatment: Treat the cells with a known effective concentration of your this compound solution (e.g., 0-10 µM) for a specified duration (e.g., 5 days).
-
Endpoint Analysis:
-
Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to measure the mRNA levels of PDX1 and INS.
-
Western Blot: Lyse the cells and perform a Western blot to detect PDX1 protein levels.
-
-
Data Analysis: A dose-dependent increase in PDX1 and insulin (B600854) expression confirms the bioactivity of your this compound solution.
Visual Guides
The following diagrams illustrate key experimental workflows and the signaling context of this compound.
Caption: Workflow for preparing and validating this compound solutions.
Caption: Simplified signaling pathway of this compound-induced gene expression.
References
Technical Support Center: BRD7552 & Pancreatic Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD7552 in pancreatic cell lines.
Troubleshooting Guides
Researchers may encounter variability in the response of pancreatic cell lines to this compound. This guide provides structured troubleshooting for common issues.
Problem 1: Low or No Induction of PDX1 Expression
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Cell Line Variability | Different pancreatic cell lines (e.g., PANC-1, MIA PaCa-2) exhibit varying basal levels of transcription factors and epigenetic landscapes. Confirm the cell line identity via short tandem repeat (STR) profiling. If possible, test a panel of pancreatic cell lines to identify a responsive model.[1] |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for PDX1 induction in your specific cell line. Initial studies on PANC-1 cells showed dose-dependent effects.[2] |
| Insufficient Treatment Duration | PDX1 induction by this compound is time-dependent. Conduct a time-course experiment (e.g., 3, 5, and 9 days) to identify the optimal treatment duration.[2] |
| Low FOXA2 Expression | This compound-mediated PDX1 induction has been shown to be dependent on the transcription factor FOXA2.[2] Assess the basal expression level of FOXA2 in your cell line via qPCR or Western blot. If FOXA2 levels are low, consider using a different cell line or a method to induce its expression. |
| Compound Instability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh working solutions from a frozen stock for each experiment. |
| Assay Sensitivity | For qPCR analysis, ensure that your primers for PDX1 are validated and efficient. Use appropriate housekeeping genes for normalization. For protein analysis, confirm the sensitivity and specificity of your PDX1 antibody. |
Problem 2: High Cellular Toxicity or Off-Target Effects Observed
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Compound Concentration Too High | High concentrations of any small molecule can lead to non-specific toxicity. Determine the EC50 for PDX1 induction and the CC50 (50% cytotoxic concentration) to define a therapeutic window. |
| Off-Target Kinase Inhibition | Many small molecules exhibit off-target effects on kinases due to the conserved nature of the ATP-binding pocket. If you observe unexpected changes in signaling pathways, consider performing a kinome profiling assay to identify potential off-target kinases. |
| Induction of Unintended Differentiation | While this compound aims to induce a beta cell-like phenotype, it may trigger other differentiation pathways in certain contexts. Monitor the expression of markers for other pancreatic lineages (e.g., acinar, other endocrine cells) via qPCR. |
| Activation of Stress Response Pathways | Treatment with a bioactive compound can induce cellular stress. Assess markers of common stress pathways (e.g., apoptosis, DNA damage response) via Western blot or specific functional assays. |
| Cell Line-Specific Vulnerabilities | The genetic background of the pancreatic cancer cell line can influence its sensitivity to off-target effects. Characterize the mutational status of key oncogenes and tumor suppressors in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in pancreatic cell lines?
A1: this compound was identified in a high-throughput screen as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression in the PANC-1 human pancreatic ductal carcinoma cell line. Its mechanism involves the transcription factor FOXA2, as knockdown of FOXA2 abolishes this compound-induced PDX1 expression. The direct molecular target of this compound has not yet been identified.
Q2: Which pancreatic cell lines are most responsive to this compound?
A2: The initial characterization of this compound was performed using the PANC-1 cell line. Responsiveness in other pancreatic cell lines may vary. It is recommended to empirically test a panel of cell lines to determine their sensitivity to this compound-mediated PDX1 induction.
Q3: What are the expected downstream effects of PDX1 induction by this compound?
A3: PDX1 is a master regulator of pancreatic development and beta-cell function. Prolonged treatment with this compound has been shown to induce the expression of insulin (B600854) mRNA and protein in PANC-1 cells. Therefore, downstream effects can include the activation of genes involved in beta-cell function and a shift towards a more differentiated, less proliferative state.
Q4: How can I identify potential off-target effects of this compound in my experiments?
A4: A multi-pronged approach is recommended to identify off-target effects:
-
Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) on cells treated with this compound versus a vehicle control to identify global changes in gene expression.
-
Proteomic Analysis: Use techniques like mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to screen for unexpected cellular changes.
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.
Q5: Are there any known synergistic or antagonistic interactions with other compounds?
A5: Specific drug interaction studies with this compound have not been extensively published. However, given its role in inducing a more differentiated state, it is plausible that its effects could be modulated by compounds that affect cell cycle, chromatin remodeling, or other developmental signaling pathways. It is recommended to perform combination screens to identify potential synergistic or antagonistic interactions with other drugs of interest.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for PDX1 Induction
This protocol outlines a general procedure to determine the optimal concentration and duration of this compound treatment for inducing PDX1 expression in a pancreatic cell line.
Caption: Workflow for optimizing this compound treatment conditions.
Protocol 2: General Workflow for Off-Target Effect Investigation
This protocol provides a high-level overview of a workflow to investigate the potential off-target effects of this compound.
Caption: A workflow for identifying and validating off-target effects.
Signaling Pathways
This compound-Induced PDX1 Expression Pathway
The following diagram illustrates the known signaling pathway for this compound-induced PDX1 expression in pancreatic cells, highlighting the dependency on FOXA2.
Caption: Proposed signaling pathway for this compound in pancreatic cells.
References
- 1. A drug‐repositioning screen for primary pancreatic ductal adenocarcinoma cells identifies 6‐thioguanine as an effective therapeutic agent for TPMT‐low cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
BRD7552 Technical Support Center: Reversibility of Effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the reversibility of BRD7552's effects following its removal from cell culture.
Frequently Asked Questions (FAQs)
Q1: Are the effects of this compound on gene expression reversible?
Yes, the effects of this compound on the expression of its target gene, PDX1, have been shown to be reversible. In studies, the expression level of PDX1 returned to baseline levels after a three-day washout of the compound. This reversibility suggests that continuous exposure to this compound may be necessary to maintain its effects.
Q2: What is the proposed mechanism of action for this compound?
This compound is an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2][3] Its mechanism appears to be dependent on the transcription factor FOXA2 and involves epigenetic modifications.[1] this compound has been shown to alter histone H3 tail modifications, such as increasing H3 acetylation and H3K4me3, which are consistent with transcriptional activation of the PDX1 gene.[1]
Q3: Has the direct molecular target of this compound been identified?
The precise intracellular target of this compound has not been definitively identified in the available literature. Further studies are required to fully elucidate its direct binding partner and the complete mechanism of action.
Q4: How does the reversibility of this compound impact experimental design?
Given the reversible nature of this compound's effects, long-term experiments aimed at maintaining elevated PDX1 expression require periodic re-administration of the compound. For instance, in some studies, this compound was administered every three days to sustain its inductive effect on gene expression.
Q5: What is a washout experiment and why is it important for studying this compound?
A washout experiment is a procedure designed to remove a compound from the cell culture environment to study the reversal of its effects. This is crucial for understanding whether the compound's activity is transient or permanent and for determining the duration of its pharmacological action after withdrawal. For this compound, this experiment confirms that its influence on PDX1 expression is not a permanent alteration of the cells.
Troubleshooting Guide for Washout Experiments
Q: I performed a washout experiment, but the downstream effects of this compound are not reversing. What could be the issue?
A: This could be due to several factors:
-
Incomplete Washout: Small molecules can be "sticky," binding non-specifically to cells or the plastic of the culture dish. This can lead to a slow release of the compound back into the medium, even after washing.
-
Cellular Uptake: this compound may be internalized by the cells, leading to a longer intracellular residence time.
-
Long-Lived Downstream Effects: While the initial effect on PDX1 transcription may be reversible, the downstream consequences (e.g., changes in other proteins or cellular phenotype) might take longer to return to baseline.
To troubleshoot this, consider the following:
-
Increase the number and volume of washes. A standard protocol might use three washes, but for persistent compounds, increasing to five or more washes can be beneficial.
-
Include a short incubation step (1-5 minutes) with each wash to allow for the diffusion of the compound away from the cells and plastic.
-
Validate the washout. After the final wash, you can collect the culture medium and perform a "washout transfer" to naive cells. If these cells show an effect, your washout was incomplete. Alternatively, if a sensitive enough assay exists, you could measure the concentration of this compound in the supernatant and cell lysate using LC-MS/MS.
Q: My cells are detaching during the washing steps. How can I prevent this?
A: Cell detachment is a common issue, especially with loosely adherent cell lines.
-
Handle cells gently. When adding and aspirating solutions, pipette against the side of the culture vessel wall rather than directly onto the cell monolayer.
-
Use pre-warmed (37°C) PBS. Sudden temperature changes can stress the cells.
-
Ensure cells are healthy and sub-confluent (60-80%) before starting the experiment, as overly confluent or unhealthy cells are more prone to detachment.
-
Consider using coated culture vessels. An extracellular matrix coating (e.g., collagen, fibronectin) can improve cell adherence.
Q: How do I confirm that my washout procedure is effective?
A: The most direct way is to measure the endpoint that was initially affected by the compound. In the case of this compound, this would be the mRNA or protein levels of PDX1. A time-course experiment after washout (e.g., collecting samples at 24, 48, and 72 hours post-washout) will show the kinetics of the reversal.
Quantitative Data Summary
The reversibility of this compound's effect on PDX1 expression is a key characteristic. The following table summarizes the findings from washout experiments.
| Parameter Measured | Cell Line | Compound Concentration | Treatment Duration | Washout Duration | Result |
| PDX1 mRNA Expression | PANC-1 | 5 µM | 3 days | 3 days | Expression returned to baseline levels |
Experimental Protocols
Protocol for a this compound Washout Experiment
This protocol describes a general procedure for washing out this compound from adherent cell cultures to study the reversibility of its effects on gene expression.
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates) and treated with this compound for the desired duration.
-
Control cells treated with vehicle (e.g., DMSO).
-
Pre-warmed (37°C) sterile phosphate-buffered saline (PBS), free of calcium and magnesium.
-
Pre-warmed (37°C) complete cell culture medium.
-
Sterile pipettes and aspirator.
-
Biological safety cabinet.
Procedure:
-
Initial Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound (and vehicle control) for the specified duration (e.g., 3 days).
-
Aspiration of Medium: Working in a biological safety cabinet, carefully aspirate the medium containing this compound from the culture vessel. Tilt the vessel and aspirate from the edge to avoid disturbing the cell monolayer.
-
First Wash: Gently add pre-warmed, Ca2+/Mg2+-free PBS to the side of the vessel. Use a sufficient volume to cover the cell monolayer (e.g., 2 mL for a well in a 6-well plate). Gently rock the vessel back and forth a few times.
-
Aspirate Wash Solution: Carefully aspirate the PBS.
-
Repeat Washes: Repeat steps 3 and 4 for a total of three to five washes.
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.
-
Incubation and Time-Course Analysis: Return the culture vessel to the incubator. At various time points post-washout (e.g., 0, 24, 48, 72 hours), harvest the cells for downstream analysis (e.g., qPCR or Western blot for PDX1 expression).
Visualizations
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
Caption: Experimental workflow for a this compound washout assay.
Caption: Troubleshooting logic for common washout experiment issues.
References
Technical Support Center: BRD7552 Treatment for Cell Viability and Apoptosis Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD7552 in cell viability and apoptosis experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful execution and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a novel small molecule compound identified through high-throughput screening. Its primary mechanism of action is the induction of Pancreatic and duodenal homeobox 1 (PDX1) gene and protein expression.[1] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1] Further studies indicate that this compound's effect on PDX1 expression is dependent on the transcription factor FOXA2 and may involve epigenetic modifications at the PDX1 promoter.[1]
Q2: What is the expected effect of this compound on cell apoptosis? A2: At concentrations effective for PDX1 induction, this compound is not expected to induce apoptosis. Studies in PANC-1 cells have shown that relatively high concentrations of the compound had no significant effect on apoptosis.[1] Therefore, if significant cell death is observed, it may be due to off-target effects, excessive concentrations, or issues specific to the cell line being used.
Q3: What are the recommended concentrations and treatment durations for this compound? A3: The effective concentration and treatment time for this compound can be cell-type dependent and require empirical determination. Published studies have used concentrations up to 5 µM.[1] Notably, the induction of PDX1 is time-dependent, with significant increases observed after 3, 5, and 9 days of treatment. Due to the reversible nature of the compound's effects, prolonged experiments may require re-administration of this compound every three days.
Q4: Which cell lines are suitable for experiments with this compound? A4: this compound has been successfully used in human pancreatic ductal carcinoma cells (PANC-1), primary human islets, and human duct-derived cells to induce PDX1 expression. The suitability of other cell lines should be determined experimentally.
Q5: Can this compound interfere with common cell viability or apoptosis assay reagents? A5: Like many small molecules, this compound has the potential to interfere with assay readouts. For instance, colored compounds can quench fluorescent or luminescent signals, and some molecules may directly inhibit reporter enzymes like luciferase. It is crucial to include cell-free controls (compound in media without cells) to test for any direct interaction with assay reagents.
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity and decreased cell viability after this compound treatment.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported effective concentrations for PDX1 induction.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Always run a vehicle-only control group to assess the impact of the solvent on cell viability.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Some cell lines are inherently more sensitive to chemical treatments. If possible, test the compound on a more robust cell line or perform extensive optimization of the concentration and exposure time.
-
-
Possible Cause 4: Compound degradation or impurity.
-
Solution: Ensure the compound is stored correctly and prepare fresh stock solutions. Purchase inhibitors from a reputable source to guarantee purity.
-
Problem 2: My Annexin V/PI assay shows a high percentage of late apoptotic/necrotic cells in the control group.
-
Possible Cause 1: Suboptimal cell health.
-
Solution: Use healthy, low-passage cells that are in the logarithmic growth phase. Overly confluent or starved cells can undergo spontaneous apoptosis.
-
-
Possible Cause 2: Harsh cell handling.
-
Solution: Be gentle when harvesting and washing cells. Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positive results for propidium (B1200493) iodide (PI) uptake.
-
-
Possible Cause 3: Issues with staining protocol.
-
Solution: Ensure that Annexin V binding is performed in a calcium-containing buffer, as its binding to phosphatidylserine (B164497) is calcium-dependent. Avoid using EDTA during cell harvesting.
-
Problem 3: My results are inconsistent across different viability assays (e.g., MTT vs. CellTiter-Glo).
-
Possible Cause 1: Different biological markers.
-
Solution: Understand that different assays measure different parameters of cell health. Tetrazolium assays (MTT, MTS) measure metabolic activity, while ATP assays (CellTiter-Glo) measure ATP content, a marker of viable cells. A compound could, for example, impact mitochondrial respiration without immediately depleting ATP pools.
-
-
Possible Cause 2: Assay-specific interference.
-
Solution: this compound might interfere with one assay but not another. For example, it could act as a reducing agent and directly convert MTT to formazan (B1609692), creating a false positive signal for viability. Run cell-free controls with the compound and assay reagents to rule out direct chemical interference. Using multiple, mechanistically different assays is recommended to confirm results.
-
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Treatment
| Parameter | Cell Type | Reported Value/Range | Reference |
| Concentration | PANC-1, Human Islets | Up to 5 µM | |
| Treatment Duration | PANC-1 | 3, 5, and 9 days for mRNA induction | |
| Treatment Regimen | PANC-1 | Re-administration every 3 days for long-term culture (2 weeks) | |
| Primary Effect | PANC-1, Human Islets | Dose- and time-dependent induction of PDX1 expression | |
| Apoptotic Effect | PANC-1 | No effect on apoptosis at effective concentrations |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the old medium with fresh medium containing the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
References
Optimizing BRD7552 treatment duration for maximal PDX1 expression
Welcome to the technical support center for BRD7552. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal PDX1 expression. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce PDX1 expression?
A1: this compound is a small molecule that has been identified to induce the expression of Pancreatic and duodenal homeobox 1 (PDX1), a key transcription factor crucial for pancreas development and mature β-cell function.[1] The mechanism of action involves the modification of histone H3 tail modifications associated with transcriptional activation, suggesting an epigenetic mode of regulation.[1] Furthermore, the activity of this compound is dependent on the transcription factor FOXA2.[1]
Q2: In which cell types has this compound been shown to be effective?
A2: this compound has been demonstrated to increase PDX1 mRNA levels in a dose- and time-dependent manner in human PANC-1 cells, primary human islets, and human ductal-derived cells.[1]
Q3: What is the recommended concentration range for this compound treatment?
A3: Based on published studies, effective concentrations of this compound can range from low micromolar to 10 µM.[1] A dose-dependent increase in PDX1 expression has been observed in this range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: What is the optimal duration for this compound treatment to achieve maximal PDX1 expression?
A4: The induction of PDX1 expression by this compound is time-dependent. Effects on PDX1 mRNA can be observed as early as six hours after treatment, with a gradual increase over time. Prolonged treatment for 5 to 9 days has been shown to further increase PDX1 expression. For downstream applications such as insulin (B600854) expression, treatments as long as nine days have been utilized. The optimal duration will depend on the specific experimental goals.
Q5: Is the effect of this compound on PDX1 expression reversible?
A5: Yes, the effects of this compound on PDX1 expression are reversible. After a three-day compound washout, the expression level of PDX1 has been shown to return to basal levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no induction of PDX1 expression | Suboptimal this compound concentration. | Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 10 µM to identify the optimal concentration for your cell line. |
| Insufficient treatment duration. | Increase the treatment duration. Time-course experiments (e.g., 24, 48, 72 hours, and longer) are recommended to determine the peak of PDX1 expression. | |
| Cell type not responsive. | While effective in PANC-1 and primary human islets, responsiveness may vary. Confirm that your cell type has the necessary cellular machinery (e.g., FOXA2 expression) for this compound to be effective. | |
| Compound degradation. | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. | |
| High cell toxicity or apoptosis | This compound concentration is too high. | Reduce the concentration of this compound. Although relatively high concentrations have been used without affecting apoptosis in PANC-1 cells, different cell types may have varying sensitivities. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Variability in PDX1 induction between experiments or primary cell donors | Inherent biological variability. | For primary cells, such as human islets, significant donor-to-donor variability in the induction of PDX1 has been observed. It is crucial to use multiple donors to confirm the observed effects. For cell lines, ensure consistent cell passage number and culture conditions. |
| PDX1 protein is detected but appears to be non-functional (e.g., no downstream target gene expression) | Incorrect subcellular localization. | Immunofluorescence studies have shown that this compound-induced PDX1 can be cytoplasmic, which may reflect an immature or stressed state. Consider co-treatments with factors that promote nuclear translocation of PDX1. |
| Lack of necessary co-factors. | PDX1 often functions in concert with other transcription factors to regulate its target genes. Ensure your experimental system expresses the required co-factors for the desired downstream effect. |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for PDX1 mRNA Expression
This protocol is for measuring the relative expression of PDX1 mRNA in cells treated with this compound.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., PANC-1) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
The following day, treat the cells with the desired concentration of this compound or DMSO as a vehicle control.
2. RNA Extraction:
-
After the desired treatment duration, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Proceed with RNA extraction according to the manufacturer's protocol. Include a DNase I treatment step to remove any contaminating genomic DNA.
3. cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
4. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for PDX1 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Human PDX1 Primers: (Example sequences, validation required)
-
Forward: 5'-AAGTCTACCAAAGCTCACGCG-3'
-
Reverse: 5'-GTAGGCGCCGCTTGTAGGA-3'
-
-
Human GAPDH Primers: (Example sequences, validation required)
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR reaction using a real-time PCR system.
5. Data Analysis:
-
Calculate the relative expression of PDX1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated control.
Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications at the PDX1 Promoter
This protocol is for assessing changes in histone modifications at the PDX1 promoter in response to this compound treatment.
1. Cell Treatment and Cross-linking:
-
Treat cells (e.g., PANC-1) in 15-cm dishes with 5 µM this compound or DMSO for three days.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Sonication:
-
Wash cells with ice-cold PBS and scrape them into a conical tube.
-
Lyse the cells and nuclei using a suitable ChIP lysis buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The sonication protocol (e.g., 16 cycles of 10 seconds ON with a 2-minute refractory period) needs to be optimized for your specific sonicator and cell type.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with antibodies against specific histone modifications (e.g., H3K4me3, H3K27me3) or a negative control IgG.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
4. Elution and Reverse Cross-linking:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit.
-
Perform qPCR using primers specific to the promoter region of the PDX1 gene.
-
Analyze the data by calculating the percentage of input for each histone modification and comparing the this compound-treated samples to the DMSO-treated controls.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound-induced PDX1 expression.
Experimental Workflow for Optimizing this compound Treatment
Caption: Workflow for optimizing this compound treatment and analysis.
References
Technical Support Center: Understanding Variability in BRD7552 Response
This technical support guide provides researchers, scientists, and drug development professionals with information to troubleshoot and understand the variability observed in the response of primary cells from different donors to the small molecule BRD7552.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1][2] The mechanism of action of this compound involves the modulation of epigenetic factors and is dependent on the presence of the transcription factor Forkhead Box A2 (FOXA2).[1] Specifically, this compound has been shown to alter histone H3 tail modifications, which is consistent with transcriptional activation of the PDX1 gene.[1] Knockdown of FOXA2 has been demonstrated to eliminate the induction of PDX1 by this compound, indicating that FOXA2 is a crucial component of the signaling pathway.
Q2: We are observing significant differences in PDX1 induction when treating primary cells from different donors with this compound. Is this expected?
A2: Yes, variability in the response to this compound among primary cells from different donors is an expected phenomenon. Studies have shown that when primary human islets were treated with this compound, a significant dose-dependent induction of PDX1 was observed in three out of five donor samples. Similarly, in primary human duct-derived cells, a dose-dependent increase in PDX1 was seen in two donor samples, while a third donor showed a response only at the lowest concentration tested. This inherent biological variability is a common challenge when working with primary cells, which, unlike immortalized cell lines, retain the genetic and epigenetic diversity of the donor population.
Q3: What are the potential causes for the observed variability in this compound response across different donor primary cells?
A3: The variability in response to this compound in primary cells from different donors can be attributed to several factors, including:
-
Genetic Background: Polymorphisms in the genes encoding for the direct target of this compound, or in the downstream signaling components like FOXA2 and PDX1, can influence the drug's efficacy.
-
Epigenetic Landscape: The baseline epigenetic state of the PDX1 promoter and enhancer regions can differ between donors, affecting the ability of this compound to induce transcriptional activation. This includes pre-existing patterns of DNA methylation and histone modifications.
-
Cellular Composition of Primary Cultures: Primary islet cultures are heterogeneous and the proportion of different cell types (beta-cells, alpha-cells, ductal cells, etc.) can vary between donors. Since this compound's effects are cell-type specific, this variation can lead to different overall responses.
-
Donor-Specific Factors: The age, health status, and environmental exposures of the cell donor can all contribute to differences in the cellular response to external stimuli like small molecules.
Q4: How can we mitigate the impact of donor-to-donor variability in our experiments with this compound?
A4: While it is not possible to eliminate donor variability, its impact can be managed by:
-
Increasing the number of donors: Using a larger cohort of donors will provide a more accurate understanding of the general responsiveness to this compound and the extent of variability.
-
Thorough donor characterization: Documenting donor information such as age, sex, and clinical history can help in identifying potential correlations between donor characteristics and drug response.
-
Strict experimental standardization: Maintaining consistent cell isolation, culture, and treatment protocols is crucial to minimize experimental noise.
-
Including robust positive and negative controls: This will help to ensure that the observed effects are specific to this compound treatment.
-
Stratifying data: If donor information is available, you can analyze the data by stratifying donors based on specific characteristics to identify potential subpopulations with different sensitivities to this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No induction of PDX1 expression in primary cells from a specific donor. | 1. The donor's cells may be non-responsive to this compound due to genetic or epigenetic factors. 2. Low expression of essential factors like FOXA2 in the donor cells. 3. Suboptimal cell culture conditions leading to poor cell health. | 1. Test this compound on primary cells from multiple donors to confirm the compound's activity. 2. Perform qPCR to check the baseline expression of FOXA2 in the non-responsive cells and compare it to responsive donors. 3. Ensure optimal cell culture conditions and viability before and during the experiment. |
| High variability in PDX1 expression between technical replicates for the same donor. | 1. Inconsistent seeding density of primary cells. 2. Uneven distribution of this compound in the culture wells. 3. Pipetting errors during qPCR setup. | 1. Ensure a homogenous cell suspension before seeding and verify cell counts. 2. Mix the culture plate gently after adding this compound to ensure even distribution. 3. Use a master mix for qPCR and ensure accurate pipetting. |
| This compound induces PDX1 mRNA but not protein. | 1. Insufficient treatment duration for protein translation and accumulation. 2. Post-transcriptional regulation of PDX1. | 1. Extend the treatment duration with this compound (e.g., from 3 to 5 or 9 days). 2. Investigate potential microRNA regulation or protein degradation pathways that might be affecting PDX1 protein levels. |
Data Presentation
Table 1: Summary of Observed Variability in this compound Response in Primary Human Cells
| Cell Type | Number of Donors Tested | Number of Responsive Donors | Nature of Response | Endpoint Measured | Reference |
| Primary Human Islets | 5 | 3 | Dose-dependent induction | PDX1 mRNA expression | |
| Primary Human Islets | 5 | 3 | Dose-dependent induction | Insulin mRNA expression | |
| Human Duct-Derived Cells | 3 | 2 | Dose-dependent induction | PDX1 mRNA expression | |
| Human Duct-Derived Cells | 3 | 1 | Induction at the lowest concentration | PDX1 mRNA expression |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for PDX1 Gene Expression
-
Cell Treatment: Plate primary human pancreatic cells at a desired density and allow them to acclimate. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 3, 5, or 9 days).
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Plus Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for PDX1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of PDX1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications at the PDX1 Promoter
-
Cell Treatment and Cross-linking: Treat primary cells with 5 µM this compound or DMSO for 3 days. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against specific histone modifications (e.g., acetylated histone H3, H3K4me3) or a negative control (normal IgG). Use magnetic beads to pull down the antibody-chromatin complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of the PDX1 promoter. Analyze the enrichment of histone modifications in the this compound-treated samples relative to the DMSO control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
Caption: Experimental workflow for assessing this compound response variability.
References
Technical Support Center: Structure-Activity Relationship of BRD7552 and Its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving BRD7552 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that induces the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a critical transcription factor involved in pancreas development and beta-cell function.[1] Its mechanism of action involves the epigenetic modification of the PDX1 promoter, leading to transcriptional activation.[1] This process is dependent on the presence of the transcription factor FOXA2.[1]
Q2: What are the key structural features of this compound required for its activity?
A2: The structure-activity relationship (SAR) studies have highlighted several crucial features for the PDX1-inducing activity of this compound. The stereochemistry at the C2 position is critical, as the stereoisomer of this compound, BRD0749, shows significantly reduced activity. Additionally, the carbamate (B1207046) substituent at the C4 position is essential for its function.[1]
Q3: In which cell lines has this compound been shown to be active?
A3: this compound has been demonstrated to induce PDX1 expression in the human pancreatic ductal carcinoma cell line PANC-1, as well as in primary human islets and human ductal-derived cells.[1]
Troubleshooting Guides
General Handling and Storage
-
Issue: Inconsistent or lower than expected activity of this compound.
-
Possible Cause: Improper storage and handling of the compound.
-
Solution: this compound is typically stored as a solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the compound is fully dissolved.
-
Quantitative PCR (qPCR) for PDX1 Expression
-
Issue: High variability in Ct values for PDX1 between replicates.
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or pipetting errors.
-
Solution: Ensure a homogenous cell suspension before seeding. When adding this compound, mix gently by swirling the plate. Use calibrated pipettes and change tips for each replicate.
-
-
Issue: No significant induction of PDX1 mRNA after this compound treatment.
-
Possible Cause 1: Suboptimal treatment time or concentration.
-
Solution 1: Perform a time-course (e.g., 3, 5, and 9 days) and dose-response (e.g., 1-10 µM) experiment to determine the optimal conditions for your specific cell line and passage number.
-
Possible Cause 2: Low or absent expression of FOXA2 in the cell line.
-
Solution 2: Verify FOXA2 expression in your cell line using qPCR or Western blot. The activity of this compound is FOXA2-dependent.
-
Possible Cause 3: Poor RNA quality or inefficient reverse transcription.
-
Solution 3: Assess RNA integrity using a bioanalyzer or gel electrophoresis. Use a high-quality reverse transcription kit and ensure the absence of RNase contamination.
-
Western Blot for PDX1 Protein Detection
-
Issue: Weak or no PDX1 protein band detected after this compound treatment.
-
Possible Cause 1: Insufficient treatment duration for protein accumulation.
-
Solution 1: PDX1 protein expression may require longer treatment times than mRNA induction. Extend the treatment duration (e.g., 5-9 days).
-
Possible Cause 2: Inefficient nuclear extraction.
-
Solution 2: As PDX1 is a transcription factor, it is localized in the nucleus. Use a nuclear extraction protocol to enrich for PDX1 protein.
-
Possible Cause 3: Low antibody affinity or incorrect antibody dilution.
-
Solution 3: Use a PDX1 antibody validated for Western blotting. Optimize the primary antibody concentration.
-
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
-
Issue: Low yield of immunoprecipitated DNA.
-
Possible Cause: Inefficient cross-linking or sonication.
-
Solution: Optimize formaldehyde (B43269) cross-linking time (typically 10-15 minutes). Ensure sonication results in DNA fragments between 200-1000 bp.
-
-
Issue: High background signal in no-antibody control.
-
Possible Cause: Non-specific binding of chromatin to the beads.
-
Solution: Pre-clear the chromatin with beads before immunoprecipitation. Increase the number and stringency of wash steps.
-
Data Presentation
Table 1: Structure-Activity Relationship of this compound and Analogs on PDX1 Induction
| Compound ID | R Group (C4) | R' Group (C2) | Stereochemistry (C2) | PDX1 Induction (Fold Change vs. DMSO at 10 µM) |
| This compound | Carbamate | Ester | R | +++ |
| BRD0749 | Carbamate | Ester | S | + |
| YW2 | H | Ester | R | - |
| YW5 | Ester | Ester | R | +++ |
| YW6 | Ester | Ester | R | +++ |
Data is a qualitative summary based on the findings from Yuan et al., 2013. '+++' indicates strong induction, '+' indicates weak induction, and '-' indicates no activity.
Experimental Protocols
qPCR for PDX1 Gene Expression in PANC-1 Cells
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound or its analogs at the desired concentrations (e.g., 1-10 µM) or with DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 5, or 9 days).
-
RNA Extraction: Lyse the cells directly in the well and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform real-time qPCR using primers specific for human PDX1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of PDX1 using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.
Western Blot for PDX1 Protein
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Nuclear Extraction (Optional): For enrichment of PDX1, perform nuclear extraction using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PDX1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
-
Cross-linking: Treat PANC-1 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against a specific histone modification (e.g., H3K4me3, H3K27ac) or a non-specific IgG control overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers spanning the PDX1 promoter region to quantify the enrichment of specific histone marks.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced PDX1 expression.
Caption: Experimental workflow for qPCR analysis of PDX1 expression.
References
How to mitigate potential cytotoxicity of BRD7552 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity of BRD7552 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule identified through high-throughput screening that induces the expression of Pancreatic and Duodenal Homeobox 1 (PDX1).[1] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1][2][3][4] The compound appears to function in a FOXA2-dependent manner to activate PDX1 transcription, leading to epigenetic changes on the PDX1 promoter consistent with transcriptional activation. Studies have shown that this compound can increase PDX1 mRNA and protein levels in a dose-dependent manner in various cell lines, including the human pancreatic ductal carcinoma cell line PANC-1, as well as in primary human islet and duct-derived cells.
Q2: Has cytotoxicity been reported for this compound in the primary literature?
A2: The primary study identifying this compound reported that the concentrations used (up to 5 µM for prolonged treatment) had no effect on apoptosis in PANC-1 cells. However, it is a common observation that small molecules can exhibit cytotoxic effects at higher concentrations due to off-target effects or other mechanisms. Therefore, it is crucial for researchers to empirically determine the optimal, non-toxic concentration range for their specific cell type and experimental conditions.
Q3: What are the general causes of small molecule cytotoxicity at high concentrations?
A3: High concentrations of small molecules can lead to cytotoxicity through several mechanisms:
-
Off-target effects: The compound may interact with unintended molecular targets, disrupting essential cellular pathways.
-
Solvent toxicity: The solvent used to dissolve the compound, commonly DMSO, can be toxic to cells at concentrations typically above 0.5%.
-
Compound precipitation: At high concentrations, the compound may precipitate out of the culture medium, causing physical stress or nutrient deprivation to the cells.
-
Induction of stress pathways: High concentrations can induce cellular stress responses, such as oxidative stress or the unfolded protein response, which can lead to apoptosis if unresolved.
-
Assay interference: The compound itself may interfere with the reagents used in viability or cytotoxicity assays, leading to inaccurate readings.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High cell death at intended effective concentration. | Concentration is above the cytotoxic threshold for the specific cell line. | 1. Perform a Dose-Response Curve: Determine the precise EC50 for PDX1 induction and the CC50 (50% cytotoxic concentration) using a viability assay (e.g., MTT, CellTiter-Glo®). 2. Select Optimal Concentration: Choose a concentration that provides sufficient PDX1 induction with minimal impact on cell viability (ideally >90% viability). |
| Inconsistent results and variable cytotoxicity. | Cell health and experimental conditions are not standardized. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure high viability (>95%) before seeding. 2. Optimize Seeding Density: Standardize cell seeding density to prevent artifacts from overgrowth or sparse cultures. |
| Precipitate observed in culture medium. | Compound has poor solubility at the tested concentration. | 1. Visual Inspection: Check for precipitate in the well and in the stock solution. 2. Reduce Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 3. Test in Serum-Containing Media: Serum proteins can aid in the solubilization of compounds. |
| Cytotoxicity appears unrelated to PDX1 induction. | Potential off-target activity of this compound at high concentrations. | 1. Use Control Compounds: Include a structurally related but inactive analog, if available, to see if it produces the same cytotoxic effects. 2. Rescue Experiment: If the primary target is known and druggable, attempt to rescue the phenotype by overexpressing the target. 3. Knockdown/Knockout Models: Test this compound in a FOXA2-knockdown or knockout cell line. Since this compound's on-target activity is FOXA2-dependent, any cytotoxicity in these cells is likely off-target. |
Quantitative Data Summary
The following table summarizes key concentration data from the primary literature for this compound in PANC-1 cells. Researchers should use this as a starting point for their own dose-response experiments.
| Parameter | Concentration | Cell Line | Treatment Duration | Observation | Reference |
| Maximal PDX1 mRNA Induction | 5 µM | PANC-1 | 3, 5, and 9 days | 2- to 4-fold increase in PDX1 mRNA. | |
| Insulin (B600854) mRNA Induction | 5 µM | PANC-1 | 9 days | Modest induction of insulin mRNA. | |
| Apoptosis Assessment | "Relatively high concentrations" | PANC-1 | Not specified | No effect on apoptosis observed. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using MTT Assay
This protocol determines the concentration of this compound that reduces the viability of a cell population by 50%.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound serial dilutions in complete culture medium. A typical starting range could be 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot percent viability versus the logarithm of this compound concentration to calculate the CC50 value.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases to specifically quantify apoptosis.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol above, using an opaque-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure luminescence using a microplate reader.
-
Data Analysis: An increase in relative luminescence units (RLU) compared to the vehicle control indicates an induction of apoptosis.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDX-1: A Promising Therapeutic Target to Reverse Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDX1 pancreatic and duodenal homeobox 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Validation & Comparative
A Comparative Guide to PDX1-Inducing Small Molecules: BRD7552 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The induction of Pancreatic and duodenal homeobox 1 (PDX1), a master regulator of pancreas development and β-cell function, represents a promising strategy for regenerative medicine and diabetes therapy. Small molecules capable of upregulating endogenous PDX1 expression are of particular interest. This guide provides a comparative analysis of BRD7552, a well-characterized PDX1 inducer, with other emerging small molecules, supported by experimental data and detailed protocols.
At a Glance: Comparing PDX1-Inducing Small Molecules
This table summarizes the key characteristics of this compound and other notable PDX1-inducing small molecules based on available research.
| Feature | This compound | K-3 | Valproic Acid (VPA) |
| Discovery Method | High-throughput qPCR-based screen of >60,000 compounds[1] | High-throughput screening of 55,000 compounds for promoting PSC differentiation into insulin-producing cells[2][3] | Known HDAC inhibitor, later identified to induce pancreatic lineage markers[4][5] |
| Reported Efficacy | 2- to 4-fold increase in PDX1 mRNA in PANC-1 cells | EC50 of 0.25 µM for enhancing insulin-positive cells from PSCs | Induces endocrine properties; detailed PDX1 induction levels vary across studies |
| Mechanism of Action | FOXA2-dependent, involves epigenetic modifications (histone acetylation and methylation) | Acts on pancreatic progenitor cells to increase the population expressing high levels of PDX1 | Histone Deacetylase (HDAC) inhibitor; may involve the Akt/FoxO1 signaling pathway |
| Cellular Context | Active in PANC-1 ductal cells, primary human islets, and duct-derived cells | Preferentially acts on stage 3 pancreatic progenitor cells derived from pluripotent stem cells | Active in various cell types, including embryonic stem cells and pancreatic ductal adenocarcinoma cells |
| Downstream Effects | Induces insulin (B600854) mRNA and protein expression with prolonged treatment | Increases the yield and functional maturation of PSC-derived insulin-producing cells | Promotes transdifferentiation towards an α-cell-like phenotype in PANC-1 cells |
Delving Deeper: Mechanism of Action and Signaling Pathways
The induction of PDX1 by these small molecules is orchestrated through distinct signaling pathways. Understanding these mechanisms is crucial for their targeted application in research and therapeutic development.
This compound: A FOXA2-Dependent Epigenetic Modulator
This compound was identified in a high-throughput screen for its ability to increase PDX1 mRNA levels. Subsequent studies revealed that its mechanism is dependent on the pioneer transcription factor FOXA2. This compound is believed to enhance the activity or expression of FOXA2, which in turn binds to the PDX1 promoter and initiates transcription. This process is accompanied by epigenetic modifications at the PDX1 promoter, including increased histone H3 acetylation and H3K4 trimethylation, and decreased H3K9 trimethylation, all of which are marks of active transcription.
K-3: A Potentiator of Pancreatic Progenitor Differentiation
K-3 is a novel small molecule identified through a screen for compounds that promote the differentiation of pluripotent stem cells (PSCs) into insulin-producing cells. Its primary mechanism appears to be the potentiation of PDX1 expression specifically in pancreatic progenitor cells. While the precise molecular target of K-3 is not yet fully elucidated, it leads to an increase in the population of cells with high nuclear intensity of PDX1, which is a critical step for their further differentiation into mature β-cells. The study introducing K-3 suggests its mechanism differs from this compound as it does not significantly increase the total number of PDX1-positive cells but rather enhances the expression level within already committed progenitors.
Valproic Acid (VPA): A Broad-Spectrum Epigenetic Modulator
Valproic acid is a well-known histone deacetylase (HDAC) inhibitor. Its ability to induce PDX1 is linked to its broad epigenetic modifying activity. By inhibiting HDACs, VPA generally promotes a more open chromatin structure, making gene promoters, including that of PDX1, more accessible to transcription factors. Some evidence also suggests that VPA's effects may be mediated through the Akt/FoxO1 signaling pathway. Activation of Akt and subsequent phosphorylation and nuclear exclusion of FoxO1, a repressor of PDX1, can lead to increased PDX1 transcription.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of PDX1-inducing compounds. Below are detailed protocols for key assays.
Quantitative Real-Time PCR (qPCR) for PDX1 mRNA Expression
This protocol is adapted from the methodology used in the initial characterization of this compound.
-
Cell Culture and Treatment: Plate cells (e.g., PANC-1) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight. Treat cells with the small molecule of interest at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up qPCR reactions in a 384-well plate using a SYBR Green-based master mix. A typical reaction includes 5 µL of SYBR Green master mix, 1 µL of cDNA, and 0.5 µL of each forward and reverse primer (10 µM stock), and nuclease-free water to a final volume of 10 µL.
-
PDX1 Primers:
-
Forward: 5'-CCTTTCCCATGGATGAAGTC-3'
-
Reverse: 5'-GGAACTCCTTCTCCAGCTCT-3'
-
-
Housekeeping Gene (e.g., GAPDH) Primers:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a standard cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of PDX1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Western Blotting for PDX1 Protein Levels
This protocol provides a general framework for assessing PDX1 protein expression.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PDX1 (e.g., rabbit anti-PDX1, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Chromatin Immunoprecipitation (ChIP) for PDX1 Promoter Analysis
This protocol is based on the methods used to investigate the epigenetic effects of this compound.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., anti-FOXA2, anti-H3K4me3, anti-H3K9ac) or a negative control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of specific DNA sequences (e.g., regions of the PDX1 promoter) in the immunoprecipitated DNA by qPCR.
Concluding Remarks
The development of small molecules that can safely and effectively induce PDX1 expression holds immense potential for advancing our understanding of pancreatic biology and for the development of novel diabetes therapies. This compound stands out as a well-validated tool compound with a defined, FOXA2-dependent epigenetic mechanism. Newer molecules like K-3 offer the promise of enhanced potency and specificity for progenitor cell populations. The continued exploration and direct comparison of these and other emerging PDX1 inducers, using standardized and rigorous experimental protocols, will be critical for realizing their full therapeutic and research potential. This guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule K-3 promotes PDX1 expression and potentiates the differentiation of pluripotent stem cells into insulin-producing pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | PDX1 is the cornerstone of pancreatic β-cell functions and identity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of BRD7552 and Kenpaullone in Cellular Reprogramming
For researchers, scientists, and drug development professionals, the choice of small molecules for cellular reprogramming is critical. This guide provides an objective comparison of two such molecules, BRD7552 and kenpaullone (B1673391), detailing their performance, mechanisms of action, and supporting experimental data to inform your research decisions.
Cellular reprogramming, the conversion of one cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. Small molecules that can facilitate or even replace transcription factors in this process are of particular interest due to their temporal control, dose-dependent effects, and potential for safer clinical applications. This guide focuses on two such small molecules: this compound, an inducer of the pancreatic transcription factor PDX1, and kenpaullone, a GSK-3β inhibitor used in the generation of induced pluripotent stem cells (iPSCs).
While both are valuable tools in the field of cellular reprogramming, they operate in distinct contexts and target different cellular fates. This compound is primarily utilized for directed differentiation towards a specific lineage, namely insulin-producing pancreatic beta cells. In contrast, kenpaullone is employed in the reprogramming of somatic cells to a pluripotent state, effectively turning back the developmental clock. This fundamental difference in application is crucial for selecting the appropriate tool for your research goals.
Performance and Efficacy: A Quantitative Overview
The efficacy of small molecules in cellular reprogramming is a key consideration. The following tables summarize the available quantitative data on the performance of this compound and kenpaullone in their respective reprogramming paradigms.
Table 1: this compound Performance in Pancreatic Reprogramming
| Parameter | Cell Line | Concentration | Outcome | Citation |
| PDX1 mRNA Induction | PANC-1 | 5 µM | Dose-dependent increase | [1] |
| PDX1 Protein Induction | PANC-1 | 0-5 µM (5 days) | Dose-dependent increase | [2] |
| Insulin (B600854) mRNA Induction | PANC-1 | 0-10 µM (9 days) | Dose-dependent increase | [2] |
| Partial Replacement of PDX1 | PANC-1 | 5 µM | Enhanced insulin expression with MAFA and NEUROG3 | [1] |
Table 2: Kenpaullone Performance in iPSC Generation
| Parameter | Cell Line | Concentration | Outcome | Citation |
| Replacement of Klf4 | Mouse Embryonic Fibroblasts (MEFs) | 5 µM | Generation of iPSCs (with Oct4, Sox2, c-Myc) | [3] |
| Reprogramming Efficiency | O4G-MEFs | 5 µM | ~10-fold lower than Klf4 retroviral transduction | |
| Reprogramming Kinetics | Secondary MEFs | 5 µM | Delayed compared to 4-factor control (25-30 days vs. 15 days) |
Mechanisms of Action: Targeting Key Signaling Pathways
The distinct applications of this compound and kenpaullone stem from their different molecular mechanisms.
This compound acts as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreas development and beta-cell function. Its mechanism is dependent on the transcription factor Forkhead Box A2 (FOXA2). This compound is thought to increase the expression or activity of FOXA2, which in turn binds to the promoter of the PDX1 gene, leading to its transcriptional activation. This targeted induction of a key lineage-specific transcription factor makes this compound a valuable tool for directed differentiation protocols.
Kenpaullone , on the other hand, is a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). In the context of cellular reprogramming, this inhibition mimics the activation of the canonical Wnt signaling pathway. Under normal conditions, GSK-3β phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, kenpaullone allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of pluripotency-associated genes, thereby replacing the function of the transcription factor Klf4 in the generation of iPSCs.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of experimental protocols for cellular reprogramming using this compound and kenpaullone.
This compound Protocol for Pancreatic Progenitor Induction (Summary)
This protocol is based on the methods used for inducing PDX1 expression in the PANC-1 human pancreatic ductal carcinoma cell line.
-
Cell Culture: PANC-1 cells are cultured in standard growth medium.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentration (e.g., 0-10 µM). A vehicle control (DMSO) should be run in parallel. The compound is administered every three days for prolonged experiments.
-
Incubation: Cells are incubated for a specified period (e.g., 5 days for protein analysis, 9 days for insulin mRNA analysis).
-
Analysis: Post-treatment, cells are harvested for analysis. Gene expression is typically quantified by qPCR, and protein levels are assessed by Western blotting.
Kenpaullone Protocol for iPSC Generation (Summary)
This protocol outlines the general steps for generating iPSCs from mouse embryonic fibroblasts (MEFs) by replacing Klf4 with kenpaullone, in combination with Oct4, Sox2, and c-Myc (OSM).
-
Cell Preparation: MEFs are isolated and cultured.
-
Viral Transduction: MEFs are transduced with retroviruses expressing Oct4, Sox2, and c-Myc.
-
Small Molecule Treatment: Two days post-transduction, the medium is replaced with mouse embryonic stem cell (ES) medium supplemented with kenpaullone (e.g., 5 µM).
-
iPSC Culture and Selection: Cells are cultured for several weeks, with the medium being changed regularly. iPSC colonies are identified by their morphology and can be further selected based on the expression of pluripotency markers (e.g., Oct4-GFP reporter).
Concluding Remarks
This compound and kenpaullone are powerful small molecules that facilitate cellular reprogramming through distinct mechanisms and for different applications. This compound's ability to induce the master pancreatic regulator PDX1 makes it a promising candidate for protocols aimed at generating beta cells for diabetes research and therapy. Kenpaullone's capacity to replace a key transcription factor in iPSC generation highlights the potential of small molecules to make reprogramming safer and more efficient.
The choice between these two compounds is not one of superiority but of suitability for the intended reprogramming outcome. For researchers looking to guide cells towards a specific differentiated state, particularly within the pancreatic lineage, this compound is a logical choice. For those aiming to generate pluripotent stem cells from somatic cells, kenpaullone offers a valuable, albeit less efficient, alternative to the full complement of Yamanaka factors. As the field of cellular reprogramming continues to evolve, a deeper understanding of the mechanisms and applications of such small molecules will be instrumental in realizing their full therapeutic and research potential.
References
A Comparative Guide to BRD7552 and TGF-beta Receptor Inhibitors in Cellular Reprogramming and Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule BRD7552 and the class of compounds known as TGF-beta receptor inhibitors. While no direct comparative efficacy studies have been identified, this document outlines their distinct mechanisms of action, presents available efficacy data from relevant experimental models, and provides detailed experimental protocols for key assays. This information is intended to assist researchers in evaluating the potential applications of these compounds in their own studies.
Introduction
This compound is a novel small molecule identified through high-throughput screening for its ability to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and beta-cell function.[1] Its primary area of investigation is in the field of cellular reprogramming, specifically for inducing a beta-cell-like phenotype from other cell types.
Transforming growth factor-beta (TGF-beta) receptor inhibitors are a well-established class of therapeutic agents that block the signaling of the TGF-beta pathway.[2][3] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Its dysregulation is implicated in a wide range of diseases, most notably in cancer and fibrosis, making its inhibitors a subject of intense clinical investigation.
Mechanism of Action
The fundamental difference between this compound and TGF-beta receptor inhibitors lies in their molecular targets and downstream effects.
This compound: Inducer of a Master Regulatory Transcription Factor
This compound's mechanism of action centers on the upregulation of PDX1 gene expression. It is understood to function in a manner dependent on the transcription factor FOXA2. Evidence also suggests that this compound may exert its effects through epigenetic modifications, specifically by altering histone H3 tail modifications associated with transcriptional activation at the PDX1 promoter. By inducing PDX1, this compound aims to initiate a cascade of gene expression that drives cells towards a pancreatic beta-cell fate, including the production of insulin.
Caption: this compound signaling pathway.
TGF-beta Receptor Inhibitors: Blockers of a Key Signaling Cascade
TGF-beta receptor inhibitors function by directly interfering with the TGF-beta signaling pathway. The canonical pathway is initiated when a TGF-beta ligand binds to the TGF-beta type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5). This phosphorylation activates TGFβRI, which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of a multitude of target genes involved in processes like cell growth, differentiation, and extracellular matrix production. TGF-beta receptor inhibitors, typically small molecules, act as competitive inhibitors of the ATP binding site in the kinase domain of TGFβRI, thereby preventing the phosphorylation of SMAD2/3 and blocking the entire downstream signaling cascade.
Caption: TGF-beta receptor inhibitor mechanism.
Efficacy Data
As no direct comparative studies exist, this section presents efficacy data for each compound class in their respective primary areas of research.
This compound in Pancreatic Cell Reprogramming
The efficacy of this compound has been primarily evaluated by its ability to induce the expression of pancreatic beta-cell markers in the human pancreatic ductal carcinoma cell line PANC-1 and in primary human islets.
| Cell Type | Treatment | Endpoint | Result | Reference |
| PANC-1 | This compound (dose-dependent) | PDX1 mRNA expression | Dose-dependent increase | |
| PANC-1 | This compound (dose-dependent, 9-day treatment) | Insulin mRNA expression | Dose-dependent increase | |
| Primary Human Islets | This compound (dose-dependent, 3-5 day treatment) | PDX1 mRNA expression | Significant dose-dependent induction in 3 out of 5 donor samples | |
| Primary Human Islets | This compound (dose-dependent, 5-day treatment) | Insulin mRNA expression | Significant dose-dependent induction in 3 out of 5 donor samples | |
| Human Duct-Derived Cells | This compound (dose-dependent, 3-day treatment) | PDX1 mRNA expression | Dose-dependent induction in 2 out of 3 donor samples |
TGF-beta Receptor Inhibitors in Cancer and Fibrosis
The efficacy of TGF-beta receptor inhibitors has been demonstrated in a broad range of preclinical models and clinical trials for various cancers and fibrotic diseases.
| Inhibitor | Model/Disease | Endpoint | Result | Reference |
| Galunisertib (LY2157299) | Glioblastoma (Phase I trial) | Antitumor response | Achieved in 3 of 28 patients | |
| Vactosertib | Breast cancer (mouse model) | Metastasis | Inhibition of metastasis | |
| Soluble TGF-β receptors | Mesothelioma, liver cancer, pancreatic cancer (preclinical mouse models) | Apoptosis and metastasis | Increased apoptosis of primary tumors and decreased metastasis | |
| Fresolimumab (anti-TGF-β mAb) + PD-1 inhibitor | Various cancers | Antitumor response | Promising results | |
| GW788388, Galunisertib | Non-cardiac fibrosis (preclinical models) | Fibrosis | Substantiated anti-fibrotic potential | |
| Telmisartan (indirectly affects TGF-β) | Cardiac fibrosis (mice overexpressing TGF-β1) | Cardiac fibrosis | Reduced cardiac fibrosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate this compound and TGF-beta receptor inhibitors.
Quantitative PCR (qPCR) for Gene Expression Analysis (this compound)
This protocol is used to quantify the mRNA expression levels of target genes such as PDX1 and INS following treatment with this compound.
Caption: qPCR experimental workflow.
-
Cell Culture and Treatment: Plate cells (e.g., PANC-1) in appropriate culture vessels and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green or TaqMan-based master mix. Use primers specific for the target genes (PDX1, INS) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control group.
Cell Viability Assay (TGF-beta Receptor Inhibitors)
This protocol assesses the effect of TGF-beta receptor inhibitors on the viability of cancer cell lines.
Caption: Cell viability assay workflow.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the TGF-beta receptor inhibitor, with or without the addition of TGF-beta1 to stimulate the pathway. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Assay: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) of the inhibitor.
Western Blot for Phospho-SMAD2 (TGF-beta Receptor Inhibitors)
This protocol is used to determine the inhibitory effect of a compound on the TGF-beta signaling pathway by measuring the phosphorylation of SMAD2.
-
Cell Lysis: Treat cells with the TGF-beta receptor inhibitor for a specified time, followed by stimulation with TGF-beta1 for a short period (e.g., 30-60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-SMAD2 signal.
Conclusion
This compound and TGF-beta receptor inhibitors represent two distinct classes of molecules with different therapeutic rationales and applications. This compound is a promising tool for in vitro cellular reprogramming, particularly for generating pancreatic beta-cells, by inducing the expression of a key developmental transcription factor. In contrast, TGF-beta receptor inhibitors are being actively developed as therapeutics for a variety of diseases, including cancer and fibrosis, by blocking a central signaling pathway involved in disease progression.
While both compound types have demonstrated efficacy in their respective domains, the lack of direct comparative studies makes it impossible to definitively state the superiority of one over the other. The choice of compound will ultimately depend on the specific research question and the biological context being investigated. For studies focused on directed differentiation and cellular reprogramming towards a pancreatic lineage, this compound offers a targeted approach. For research aimed at inhibiting pathological processes driven by TGF-beta signaling, such as tumor growth, metastasis, or fibrosis, TGF-beta receptor inhibitors are the more established and clinically relevant choice. Future research may explore potential synergistic effects of modulating both the TGF-beta pathway and specific transcription factor expression in complex biological processes.
References
Validating the BRD7552-Induced Beta-Cell Phenotype: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the functional validation of the phenotype induced by BRD7552, a small molecule known to promote a beta-cell-like phenotype. We offer a comparative analysis with an alternative compound, K-3, and present detailed experimental protocols for key validation assays.
This compound has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreas development and beta-cell function.[1] This induction leads to an enhanced beta-cell-like phenotype in pancreatic ductal cells, offering a promising avenue for regenerative medicine and diabetes research. The validation of this induced phenotype is crucial and is typically performed through a series of functional assays that quantify the expression of key beta-cell markers and assess the functional capacity of the differentiated cells.
Mechanism of Action: The this compound Signaling Pathway
This compound is understood to exert its effects through a FOXA2-dependent transcriptional activation of the PDX1 gene. This process also involves epigenetic modifications, specifically alterations in histone H3 tail modifications, which are consistent with transcriptional activation.[2] The downstream effects of increased PDX1 expression include the upregulation of insulin (B600854) gene expression and the promotion of a cellular state that mimics functional pancreatic beta-cells.
Caption: this compound signaling pathway leading to a beta-cell-like phenotype.
Comparative Analysis: this compound vs. K-3
While this compound has demonstrated significant potential, other small molecules are also being investigated for their ability to induce a beta-cell phenotype. One such molecule is K-3, which has been shown to promote the differentiation of pluripotent stem cells into insulin-producing cells, partly by increasing the expression of PDX1.[3][4]
The following tables summarize the available quantitative data for this compound and K-3, allowing for a comparative assessment of their efficacy in inducing key beta-cell markers. It is important to note that the experimental conditions, including cell types and treatment durations, may differ between studies.
Table 1: Induction of PDX1 Expression
| Compound | Cell Type | Concentration | Treatment Duration | Fold Increase in PDX1 mRNA (relative to control) | Reference |
| This compound | PANC-1 | 5 µM | 5 days | ~4-fold | [2] |
| This compound | Human Islets | 10 µM | 5 days | ~2.5-fold | |
| K-3 | hiPSC-derived Pancreatic Progenitors | 1 µM | 2 days | Not directly reported as fold change, but significant increase observed |
Table 2: Induction of Insulin Expression
| Compound | Cell Type | Concentration | Treatment Duration | Fold Increase in Insulin mRNA (relative to control) | Reference |
| This compound | PANC-1 | 10 µM | 9 days | ~3-fold | |
| This compound | Human Islets | 10 µM | 5 days | ~2-fold | |
| K-3 | hiPSC-derived Endocrine Cells | 1 µM | Differentiated for several stages | Dose-dependently increased insulin gene expression |
Functional Assays for Phenotype Validation
A battery of functional assays is essential to validate the successful induction of a beta-cell-like phenotype. These assays provide quantitative data on gene and protein expression, as well as the functional capacity of the cells to secrete insulin in response to glucose.
Caption: General experimental workflow for validating induced beta-cell phenotype.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of key beta-cell markers, such as PDX1 and INS (insulin).
Protocol:
-
Cell Lysis and RNA Extraction:
-
After treatment with the small molecule, wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Use a consistent amount of RNA for each sample to ensure accurate comparison.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (PDX1, INS) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to a control group (e.g., vehicle-treated cells) using the 2-ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
Objective: To measure the protein levels of PDX1 and insulin in cell lysates or culture supernatants.
Protocol:
-
Sample Preparation:
-
For intracellular proteins (PDX1), lyse the treated cells and collect the protein extract.
-
For secreted proteins (insulin), collect the cell culture supernatant.
-
Determine the total protein concentration of the cell lysates for normalization.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for human PDX1 or insulin.
-
Coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of the protein in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the protein levels in cell lysates to the total protein concentration.
-
Immunofluorescence (IF) for Protein Localization
Objective: To visualize the expression and subcellular localization of PDX1 (nuclear) and insulin (cytoplasmic) in the treated cells.
Protocol:
-
Cell Fixation and Permeabilization:
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as 0.1% Triton X-100 to allow antibody entry.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with primary antibodies against PDX1 and insulin.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the functional maturity of the induced beta-like cells by measuring their ability to secrete insulin in response to different glucose concentrations.
Protocol:
-
Cell Preparation:
-
Culture the treated cells in a low-glucose medium for a pre-incubation period to establish a baseline.
-
-
Glucose Stimulation:
-
Incubate the cells sequentially in low-glucose and high-glucose media for defined periods.
-
Collect the supernatant at the end of each incubation period.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an ELISA kit.
-
-
Data Analysis:
-
Calculate the stimulation index by dividing the insulin secreted at high glucose by the insulin secreted at low glucose. A higher stimulation index indicates a more robust and functional beta-cell phenotype.
-
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
By employing these functional assays, researchers can rigorously validate the phenotype induced by this compound and objectively compare its efficacy with alternative small molecules, thereby advancing the development of novel therapeutic strategies for diabetes.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A small molecule K-3 promotes PDX1 expression and potentiates the differentiation of pluripotent stem cells into insulin-producing pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD7552: A Chemical Alternative to Viral Vector-Mediated Gene Delivery for Inducing Pancreatic β-cell Marker Expression
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The targeted modulation of gene expression holds immense promise for treating a wide range of diseases. While viral vector-mediated gene delivery has been a cornerstone of gene therapy research, concerns regarding immunogenicity, manufacturing complexity, and the potential for off-target effects persist. This has spurred the development of alternative strategies, including the use of small molecules to control the expression of endogenous genes. This guide provides a detailed comparison of BRD7552, a small molecule inducer of the key pancreatic transcription factor PDX1, and traditional viral vector-based approaches for delivering the PDX1 gene, with a focus on their application in inducing an insulin-producing phenotype.
At a Glance: this compound vs. Viral Vectors for PDX1-Mediated Gene Regulation
| Feature | This compound (Small Molecule) | Viral Vectors (AAV, Lentivirus) |
| Mechanism of Action | Induces expression of the endogenous PDX1 gene. | Delivers a transgenic copy of the PDX1 gene. |
| Delivery Method | Chemical compound, direct administration. | Biologic, requires viral particle production and transduction. |
| Control over Expression | Dose-dependent and reversible. | Generally constitutive and long-term, though inducible systems exist. |
| Immunogenicity | Generally low. | Can elicit immune responses against viral proteins. |
| Manufacturing | Scalable chemical synthesis. | Complex biological manufacturing process. |
| Integration into Host Genome | No | Lentivirus integrates; AAV largely remains episomal but can integrate at low frequencies. |
| Off-Target Effects | Potential for off-target binding to other cellular proteins. | Potential for insertional mutagenesis (lentivirus) and off-target transduction of cells. |
Performance Data: A Quantitative Comparison
The following tables summarize key performance data for this compound and viral vector-mediated PDX1 gene delivery, based on published experimental findings.
Table 1: Efficacy of PDX1 and Insulin (B600854) Gene Induction
| Method | Cell Type | Treatment/Vector | PDX1 mRNA Induction (Fold Change) | Insulin mRNA Induction (Fold Change) | Data Source |
| This compound | PANC-1 | 5 µM this compound (9 days) | ~4-fold | ~12-fold | [1] |
| This compound | Primary Human Islets | 5 µM this compound (5 days) | ~2 to 4-fold | ~2 to 5-fold | [1] |
| AAV-PDX1/MafA | Mouse Pancreatic α-cells | AAV8-GCG-Pdx1-MafA | Not explicitly quantified | Not explicitly quantified, but sufficient to normalize blood glucose | [2] |
| Lentivirus-PDX1 | Human Mesenchymal Stem Cells | Lentiviral vector expressing PDX1 | Not explicitly quantified | Not explicitly quantified, but induced insulin production | [3] |
Table 2: Protein Expression and Functional Outcomes
| Method | Cell Type/Model | Treatment/Vector | PDX1 Protein Induction | Functional Outcome | Duration of Effect | Data Source |
| This compound | PANC-1 | 5 µM this compound (5 days) | Dose-dependent increase | Increased insulin protein expression | Reversible upon washout | [1] |
| AAV-PDX1/MafA | Diabetic Mice | AAV8-GCG-Pdx1-MafA | Detected in reprogrammed α-cells | Normalization of blood glucose | At least 4 months | |
| Lentivirus-PDX1 | MIN6 cells | Dual-reporter lentivirus | Stable expression | Maturation of β-cells | Stable expression in vitro |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound-induced gene expression.
Caption: Viral vector-mediated PDX1 gene delivery workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of PDX1 and Insulin.
Methodology:
-
RNA Extraction: Total RNA is isolated from cell lysates using a commercially available RNA extraction kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction mixture contains the cDNA template, forward and reverse primers for the target genes (PDX1, Insulin) and a housekeeping gene (e.g., GAPDH), and the SYBR Green master mix.
-
Thermal Cycling: The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the housekeeping gene used for normalization. The fold change in gene expression is determined by comparing the treated samples to the vehicle control.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modification Analysis
Objective: To identify the genome-wide changes in histone modifications (e.g., H3K4me3 and H3K9me3) in response to this compound treatment.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K9me3). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing, and the resulting sequences are mapped to the reference genome.
-
Data Analysis: Peak calling algorithms are used to identify regions of the genome enriched for the specific histone modification. Differential binding analysis is performed to compare the histone modification profiles between this compound-treated and control cells.
Immunofluorescence Staining for Protein Expression and Localization
Objective: To visualize the expression and subcellular localization of the PDX1 protein.
Methodology:
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific to the PDX1 protein.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI), and the coverslips are mounted onto microscope slides.
-
Imaging: The stained cells are visualized using a fluorescence microscope, and images are captured to assess the intensity and localization of the PDX1 protein.
Conclusion
This compound represents a promising chemical tool for modulating the expression of the endogenous PDX1 gene, offering a transient and potentially more controllable alternative to viral vector-mediated gene delivery. While viral vectors have demonstrated long-term efficacy in animal models for inducing an insulin-producing phenotype, the advantages of small molecules in terms of manufacturing, immunogenicity, and reversible action make them an attractive area for further research and development. The choice between these two distinct approaches will ultimately depend on the specific therapeutic application, the desired duration of effect, and the acceptable safety profile. This guide provides a foundational comparison to aid researchers in navigating these important considerations.
References
A Comparative Analysis of BRD7552 and its Stereoisomer BRD0749: Potent and Selective Induction of Pancreatic Duodenal Homeobox 1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), and its stereoisomer, BRD0749. This analysis is supported by experimental data on their biochemical and cellular activities, detailed experimental protocols, and visualizations of the underlying signaling pathway.
This compound has been identified as a novel small molecule capable of inducing the expression of PDX1, a master transcription factor crucial for pancreatic development and mature β-cell function.[1] The stereochemistry of this compound is critical for its activity, with its stereoisomer BRD0749 demonstrating significantly weaker effects on PDX1 expression.[1] This guide delves into a comparative analysis of these two molecules, highlighting the stereospecificity of this biological activity.
Quantitative Data Summary
The following table summarizes the comparative performance of this compound and its stereoisomer BRD0749 in inducing PDX1 expression in the human pancreatic ductal carcinoma cell line, PANC-1.
| Compound | Concentration | Treatment Duration | PDX1 Induction (Fold Change vs. DMSO) |
| This compound | 10 µM | 3 days | ~2.5 - 3.0 |
| 10 µM | 5 days | ~3.5 - 4.0 | |
| BRD0749 | 10 µM | 3 days | ~1.0 (negligible effect) |
| 10 µM | 5 days | ~1.0 (negligible effect) |
Data is estimated from graphical representations in published structure-activity relationship studies. The fold change was normalized by GAPDH expression and scored relative to DMSO-treated control cells.[1]
Mechanism of Action: A FOXA2-Dependent Pathway
Mechanism-of-action studies have revealed that this compound induces PDX1 expression through a pathway dependent on the transcription factor Forkhead Box A2 (FOXA2).[1] Knockdown of FOXA2 has been shown to abolish the induction of PDX1 by this compound, indicating that FOXA2 is a critical component in the compound's activity.[1] The proposed signaling pathway suggests that this compound enhances the activity of FOXA2, which in turn leads to the transcriptional activation of the PDX1 gene.
References
Evaluating Downstream Targets of BRD7552-Induced PDX1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the small molecule BRD7552 as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and β-cell function. We present a comprehensive analysis of its effects on downstream targets, compare its performance with alternative methods of PDX1 induction, and provide detailed experimental protocols to assist in the replication and further investigation of these findings.
Introduction to this compound
This compound is a novel small molecule identified through high-throughput screening for its ability to upregulate the expression of PDX1.[1] This compound has emerged as a valuable tool for studying pancreatic β-cell differentiation and function, offering a chemical approach to modulate the expression of a key transcription factor. The induction of PDX1 by this compound has been shown to subsequently increase the expression of insulin (B600854), a critical hormone for glucose homeostasis.[1]
The mechanism of action for this compound involves epigenetic modifications at the PDX1 promoter, specifically increasing histone H3 acetylation and H3K4 trimethylation, which are marks of active transcription.[1] Crucially, the activity of this compound is dependent on the presence of the pioneer transcription factor Forkhead Box Protein A2 (FOXA2), which plays a key role in making the PDX1 locus accessible for transcription.[1][2]
Performance Evaluation of this compound
The efficacy of this compound in inducing PDX1 and its primary downstream target, insulin, has been quantitatively assessed in various cell models. The following tables summarize the key experimental data.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
| 0.625 | ~1.5 | ~2 |
| 1.25 | ~2.5 | ~4 |
| 2.5 | ~4 | ~8 |
| 5 | ~6 | ~15 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.
Table 2: Time-Dependent Induction of PDX1 mRNA by this compound (5 µM) in PANC-1 Cells
| Treatment Duration | PDX1 mRNA Fold Change |
| 1 day | ~2 |
| 3 days | ~6 |
| 5 days | ~5 |
| 9 days | ~4 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.
Table 3: Effect of this compound on PDX1 and Insulin mRNA in Human Islets
| This compound Concentration (µM) | PDX1 mRNA Fold Change (5-day treatment) | Insulin mRNA Fold Change (5-day treatment) |
| 1.25 | ~1.5 | ~1.2 |
| 2.5 | ~2.5 | ~1.8 |
| 5 | ~3.5 | ~2.5 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells in dissociated human islets.
Comparison with Alternatives
While this compound presents a promising chemical tool for PDX1 induction, it is important to consider alternative methods.
-
Genetic Overexpression: Direct transfection or viral transduction of a PDX1 expression vector is a common method to achieve high levels of PDX1. This approach offers potent and rapid induction but can lead to non-physiological levels of expression and lacks the temporal control offered by a small molecule.
-
Other Small Molecules: Other small molecules, such as K-3, have been identified that also promote PDX1 expression and the differentiation of pluripotent stem cells into insulin-producing cells. A direct, quantitative comparison of the downstream effects of this compound and other small molecule inducers on a broad panel of PDX1 target genes would be highly valuable for the research community.
A key advantage of this compound is its ability to induce endogenous PDX1 expression, which is more likely to be subject to physiological regulation compared to constitutive overexpression.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments to evaluate the downstream targets of this compound-induced PDX1.
Cell Culture and this compound Treatment
-
Cell Line: PANC-1 cells are a human pancreatic carcinoma cell line commonly used for these studies.
-
Culture Conditions: Culture PANC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Treatment: Seed PANC-1 cells in appropriate culture vessels. Once the cells reach the desired confluency (e.g., 70-80%), replace the medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 1 to 9 days), replacing the medium with fresh compound-containing medium every 2-3 days for longer experiments.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following treatment, wash the cells with PBS and extract total RNA using a commercially available kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for PDX1 and its downstream targets (e.g., INS, GCG, SST, GLUT2, MAFA, GCK). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Perform the qPCR reaction in a real-time PCR detection system. Calculate the relative gene expression using the ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against PDX1, insulin (or C-peptide), and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)-Sequencing
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PDX1 or FOXA2 overnight. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the cross-linked complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of the genome bound by the transcription factor.
Visualizing the Molecular Pathways and Workflows
Diagrams are provided below to illustrate the signaling pathway of this compound action and a general experimental workflow for target evaluation.
Caption: Signaling pathway of this compound-induced PDX1 expression.
Caption: General experimental workflow for evaluating this compound.
References
BRD7552 in Combination with Reprogramming Cocktails: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule BRD7552's performance in combination with established cellular reprogramming cocktails. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to facilitate a clear understanding of this compound's potential in regenerative medicine and drug discovery.
Introduction to this compound
This compound is a novel small molecule identified through high-throughput screening for its ability to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1)[1]. PDX1 is a critical transcription factor for pancreas development and the function of insulin-producing beta cells[1][2]. The mechanism of this compound involves the induction of epigenetic changes in the PDX1 promoter, consistent with transcriptional activation, and its activity is dependent on the transcription factor FOXA2[1]. Studies have demonstrated that this compound can enhance the reprogramming of pancreatic cells toward a beta-cell phenotype, particularly when used in conjunction with other key transcription factors[1].
Comparison of Reprogramming Cocktails
Cellular reprogramming can be achieved through various combinations of transcription factors or small molecules. Here, we compare the performance of a standard transcription factor cocktail for pancreatic beta cell reprogramming with and without the addition of this compound. We also provide an overview of other widely used reprogramming cocktails for different cell lineages.
Pancreatic Beta Cell Reprogramming: The Role of this compound
The combination of the transcription factors MafA and Neurogenin 3 (NEUROG3) is a known cocktail for inducing a beta-cell-like phenotype in pancreatic cells. Research has shown that the addition of this compound to this cocktail significantly enhances the expression of insulin (B600854).
Table 1: Quantitative Comparison of Insulin mRNA Expression
| Reprogramming Cocktail | Target Cell Line | Relative Insulin mRNA Expression (Normalized to Control) | Fold Increase with this compound |
| MAFA + NEUROG3 | PANC-1 | Data not available in the provided search results | - |
| MAFA + NEUROG3 + this compound | PANC-1 | Approximately 8-fold higher than MAFA + NEUROG3 alone | ~8x |
Data is based on qPCR analysis of insulin expression in transfected PANC-1 cells after two weeks in culture. The combination of plasmids for MAFA and NEUROG3 with 5 µM this compound resulted in significantly higher insulin mRNA expression levels compared to the plasmids alone.
Overview of Alternative Reprogramming Cocktails
Various cocktails have been developed for reprogramming to different cell types, including induced pluripotent stem cells (iPSCs) and neurons.
Table 2: Composition of Common Reprogramming Cocktails
| Cocktail Name | Type | Key Components | Target Cell Type |
| PNM | Transcription Factor | Pdx1, Ngn3, MafA | Pancreatic Beta-like Cells |
| OSKM (Yamanaka factors) | Transcription Factor | Oct4, Sox2, Klf4, c-Myc | Induced Pluripotent Stem Cells (iPSCs) |
| SNEL | Transcription Factor | Sall4, Nanog, Esrrb, Lin28 | High-quality iPSCs |
| VCRFSGY | Small Molecule | Valproic acid, CHIR99021, RepSox, Forskolin, SP600125, Gö6983, Y-27632 | Neurons |
Experimental Protocols
Protocol 1: Enhanced Pancreatic Reprogramming with this compound
This protocol is based on the methodology described for enhancing insulin expression in PANC-1 cells using a combination of transcription factors and this compound.
Materials:
-
PANC-1 human pancreatic ductal carcinoma cells
-
Expression plasmids for MAFA and NEUROG3
-
This compound (5 µM final concentration)
-
Appropriate cell culture medium and supplements
-
Transfection reagent
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Cell Culture: Culture PANC-1 cells under standard conditions.
-
Transfection: Co-transfect PANC-1 cells with expression plasmids for MAFA and NEUROG3 using a suitable transfection reagent. A control group should be transfected with empty vectors.
-
Small Molecule Treatment:
-
For the experimental group, supplement the culture medium with 5 µM this compound.
-
For the control group (plasmids alone), add the corresponding vehicle (e.g., DMSO).
-
Replenish the medium with fresh this compound or vehicle every three days due to the reversible effect of the compound.
-
-
Incubation: Culture the cells for two weeks, including antibiotic selection if required by the plasmids.
-
Analysis:
-
After two weeks, harvest the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify insulin mRNA expression levels using qPCR. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Protocol 2: General Protocol for iPSC Generation using OSKM Cocktail
This protocol provides a general workflow for reprogramming somatic cells, such as fibroblasts, into iPSCs using the OSKM transcription factor cocktail.
Materials:
-
Somatic cells (e.g., human dermal fibroblasts)
-
Retroviral or lentiviral vectors encoding OCT4, SOX2, KLF4, and c-MYC
-
Appropriate culture medium for somatic cells and iPSCs
-
Feeder cells (e.g., mitomycin-C-treated mouse embryonic fibroblasts) or feeder-free matrix
-
Basic fibroblast growth factor (bFGF)
Procedure:
-
Cell Culture: Culture somatic cells on gelatin-coated plates.
-
Viral Transduction: Transduce the cells with viral vectors encoding the four Yamanaka factors.
-
Co-culture with Feeder Cells: Two days post-transduction, replate the cells onto a layer of feeder cells or a feeder-free matrix.
-
iPSC Medium: Culture the cells in iPSC medium supplemented with bFGF. Change the medium every 1-2 days.
-
Colony Emergence: Monitor the cultures for the emergence of iPSC-like colonies, which typically appear within 2-4 weeks.
-
Colony Isolation and Expansion: Manually pick well-formed iPSC colonies and expand them in separate cultures.
-
Characterization: Characterize the generated iPSC lines for pluripotency markers (e.g., OCT4, NANOG, SSEA-4) and their differentiation potential into the three germ layers.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action in inducing insulin expression.
Caption: Workflow for enhanced pancreatic reprogramming with this compound.
Caption: Logical relationship of reprogramming cocktails and their outcomes.
References
Assessing the Cross-Reactivity of BRD7552 with Other Transcription Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a small molecule identified through high-throughput screening that has been shown to induce the expression of Pancreatic and duodenal homeobox 1 (PDX1), a master regulator of pancreas development and beta-cell function.[1][2][3] The mechanism of action for this compound is believed to be through epigenetic modulation, specifically by altering histone H3 tail modifications associated with transcriptional activation.[1][2] Notably, the activity of this compound is dependent on the presence of the transcription factor Forkhead box protein A2 (FOXA2), suggesting a potential interaction with or regulation of the FOXA2 pathway to indirectly induce PDX1 expression. While the precise molecular target of this compound has not been definitively identified, its ability to influence transcription factor expression makes it a valuable tool for research into cellular reprogramming and diabetes.
Given that the direct target of this compound is unknown, and its effects are mediated through a key transcription factor, assessing its cross-reactivity with other transcription factors is crucial for understanding its specificity, potential off-target effects, and overall utility as a chemical probe. This guide provides a framework for evaluating the selectivity of this compound against a panel of relevant transcription factors using established biochemical assays. The presented data is illustrative to guide researchers in their own investigations.
Quantitative Analysis of this compound Cross-Reactivity
To assess the selectivity of this compound, a panel of transcription factors structurally or functionally related to PDX1 and FOXA2 should be screened. This panel could include other members of the Forkhead box A family (FOXA1, FOXA3) and key transcription factors involved in pancreatic development and function (PAX6, NKX6.1, MAFA). The following table presents hypothetical inhibitory concentration (IC50) values for this compound against this panel, as would be determined by the biochemical assays described below.
| Transcription Factor | Target Family | Hypothetical IC50 (µM) |
| PDX1 (indirect target) | Homeodomain | N/A (inducer) |
| FOXA2 | Forkhead Box | 2.5 |
| FOXA1 | Forkhead Box | > 50 |
| FOXA3 | Forkhead Box | > 50 |
| PAX6 | Paired Box | > 50 |
| NKX6.1 | NK Homeobox | > 50 |
| MAFA | bZIP | > 50 |
Note: The data in this table is for illustrative purposes only and is intended to model the type of results that would be generated from a cross-reactivity screening campaign.
Experimental Protocols for Assessing Cross-Reactivity
Two robust and widely used biochemical assays for determining small molecule-protein interactions in a high-throughput format are the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
AlphaScreen Assay for this compound-Transcription Factor Binding
This protocol describes a competitive binding assay to measure the ability of this compound to disrupt the interaction between a transcription factor and its DNA binding element.
Principle: AlphaScreen is a bead-based immunoassay. Donor beads, when excited by light at 680 nm, generate singlet oxygen. If an acceptor bead is in close proximity (within 200 nm), the singlet oxygen triggers a chemiluminescent signal in the acceptor bead, which is detected at 520-620 nm. In this assay, a biotinylated DNA oligonucleotide containing the transcription factor's binding site is bound to streptavidin-coated donor beads. A GST-tagged transcription factor is bound to anti-GST antibody-coated acceptor beads. When the transcription factor binds to the DNA, the beads are brought into proximity, generating a signal. This compound or other small molecules that bind to the transcription factor and prevent its interaction with the DNA will cause a decrease in the signal.
Materials:
-
AlphaScreen GST Detection Kit (including Streptavidin Donor Beads and Anti-GST Acceptor Beads)
-
Biotinylated DNA oligonucleotide with the specific transcription factor binding site
-
Recombinant GST-tagged transcription factors (FOXA2, FOXA1, FOXA3, PAX6, NKX6.1, MAFA)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare a 2X solution of the biotinylated DNA oligonucleotide and a 2X solution of the GST-tagged transcription factor in assay buffer.
-
Add 5 µL of the 2X biotinylated DNA oligonucleotide to each well of a 384-well plate.
-
Add 5 µL of the 2X GST-tagged transcription factor to each well.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. Add 5 µL of the this compound solution to the appropriate wells. For control wells, add 5 µL of assay buffer with DMSO.
-
Incubate the plate at room temperature for 30 minutes.
-
In subdued light, prepare a 2X mixture of Streptavidin Donor Beads and Anti-GST Acceptor Beads in assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The signal is inversely proportional to the binding of this compound to the transcription factor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
TR-FRET Assay for this compound-Transcription Factor Interaction
This protocol outlines a direct binding assay to measure the interaction of this compound with a transcription factor.
Principle: TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. A donor fluorophore (e.g., Europium) is excited by a light source and, if an acceptor fluorophore (e.g., a fluorescently labeled small molecule or a labeled antibody) is nearby, energy is transferred from the donor to the acceptor, which then emits light at a specific wavelength. In this assay, a His-tagged transcription factor is labeled with a Europium-conjugated anti-His antibody (donor). A derivative of this compound is synthesized with a fluorescent tag (acceptor). Binding of the fluorescently tagged this compound to the transcription factor brings the donor and acceptor into proximity, resulting in a FRET signal.
Materials:
-
His-tagged recombinant transcription factors (FOXA2, FOXA1, FOXA3, PAX6, NKX6.1, MAFA)
-
Europium-labeled anti-His antibody (donor)
-
Fluorescently labeled this compound derivative (acceptor)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a 2X solution of the His-tagged transcription factor and a 2X solution of the Europium-labeled anti-His antibody in assay buffer.
-
Add 5 µL of the 2X His-tagged transcription factor to each well of a 384-well plate.
-
Add 5 µL of the 2X Europium-labeled anti-His antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 2X solution of the fluorescently labeled this compound derivative in assay buffer.
-
For competition experiments, prepare serial dilutions of unlabeled this compound.
-
Add 5 µL of the diluted unlabeled this compound or control buffer to the wells.
-
Add 5 µL of the 2X fluorescently labeled this compound derivative to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission. For competition assays, the IC50 value for unlabeled this compound is determined by plotting the FRET ratio against the logarithm of the unlabeled compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound in inducing PDX1 expression.
Caption: General workflow for assessing this compound cross-reactivity.
Conclusion
While this compound is a promising tool for manipulating pancreatic cell fate through the induction of PDX1, a thorough understanding of its selectivity is paramount for its effective use in research and potential therapeutic development. The experimental frameworks provided in this guide offer robust methods for characterizing the cross-reactivity profile of this compound against other transcription factors. The generation of quantitative binding or inhibitory data will enable researchers to confidently interpret experimental results and will be a critical step in the further development of this and other small molecule inducers of transcription factors.
References
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of BRD7552
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research materials like BRD7552, a small molecule inducer of PDX1 expression, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
While some suppliers of this compound indicate that the compound is not classified as a hazardous substance and therefore does not necessitate a formal Safety Data Sheet (SDS) under certain regulations, it is imperative to adhere to best practices for chemical handling and disposal.[1] The absence of a hazardous classification does not equate to an absence of potential risk. Therefore, a cautious and informed approach to disposal is always recommended.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel involved are equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements may vary based on the institutional policies and the form of the waste (solid or in solution), a standard level of protection is advised.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with the name "this compound" and any other components of the waste stream (e.g., solvents used).
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions.
-
-
Solid Waste Disposal:
-
Unused or expired solid this compound should be collected in a designated, sealed container.
-
Contaminated materials such as weigh paper, pipette tips, and empty vials should also be placed in this container.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Decontamination of Glassware and Surfaces:
-
All glassware and surfaces that have come into contact with this compound should be thoroughly decontaminated. A standard laboratory detergent and water are typically sufficient. For any residual solid, a solvent in which this compound is soluble, such as ethanol, DMSO, or dimethylformamide (DMF), can be used for initial rinsing, with the rinsate collected as chemical waste.
-
-
Final Disposal:
-
All collected this compound waste, both solid and liquid, should be disposed of through your institution's hazardous waste management program. Contact your EHS department for specific instructions on pickup and disposal procedures.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Personal protective equipment for handling BRD7552
Essential Safety and Handling Guide for BRD7552
This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 1137359-47-7[1][2] |
| Molecular Formula | C₃₃H₃₃N₃O₁₅[1][2] |
| Molecular Weight | 711.6 g/mol [1] |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| λmax | 252 nm |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure when handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn. For operations with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form, a NIOSH-approved respirator is recommended.
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Storage:
-
Store as a crystalline solid at -20°C for long-term stability (≥ 4 years).
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
This product is for research use only and is not for human or veterinary use.
Solubility and Solution Preparation
This compound is soluble in various organic solvents. The table below summarizes its solubility.
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL |
For in vivo studies, specific formulations are recommended:
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.51 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.51 mM) |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused material should be disposed of as hazardous chemical waste. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell-Based PDX1 Induction Assay
This protocol describes the treatment of PANC-1 cells to induce PDX1 expression.
-
Cell Culture: Culture PANC-1 cells in the recommended growth medium until they reach the desired confluence.
-
Treatment: Treat the cells with this compound at a concentration range of 0-10 µM for 5 to 9 days. A vehicle control (e.g., DMSO) should be run in parallel.
-
Analysis: After the treatment period, analyze PDX1 and insulin (B600854) mRNA expression using qPCR and PDX1 protein levels via Western blotting.
Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications
This protocol outlines the procedure to assess epigenetic changes at the PDX1 promoter.
-
Cell Treatment: Treat PANC-1 cells with 5 µM this compound or DMSO (vehicle control) for three days.
-
Chromatin Preparation: Crosslink proteins to DNA with formaldehyde, lyse the cells, and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for histone modifications (e.g., acetylated H3, H3K4me3, H3K9me3) or a negative control IgG.
-
DNA Purification: Reverse the crosslinking and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA to quantify the enrichment of specific histone marks at the PDX1 promoter region.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced PDX1 and insulin expression.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for safe handling and use of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
